2-Nitro-6-(trifluoromethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-6-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(6(4)12)11(13)14/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPKXGYPBUWNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358537 | |
| Record name | 2-nitro-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1548-62-5 | |
| Record name | 2-nitro-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Nitro-6-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Nitro-6-(trifluoromethyl)phenol (CAS No. 1548-62-5). Due to the limited availability of specific experimental data for this compound, this document also presents comparative data for its isomers and discusses predicted properties based on the functional groups present. The guide includes a summary of its physicochemical characteristics, proposed experimental protocols for its synthesis and characterization, and a discussion of the potential influence of its functional groups on its chemical behavior. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound, also known as 2-Hydroxy-3-nitrobenzotrifluoride, is an aromatic organic compound featuring a phenol ring substituted with a nitro group and a trifluoromethyl group at the ortho positions relative to the hydroxyl group. The presence of two strong electron-withdrawing groups is expected to significantly influence the acidity of the phenolic proton and the reactivity of the aromatic ring. While its isomers have found applications in various fields, specific research and detailed characterization of this compound are not extensively reported in publicly available literature. This guide aims to consolidate the available information and provide a predictive analysis of its properties.
Physicochemical Properties
Experimental data for this compound is scarce. The following table summarizes the available information for the target compound and provides a comparison with its more extensively studied isomers.
Table 1: Physicochemical Properties of this compound and Its Isomers
| Property | This compound | 2-Nitro-4-(trifluoromethyl)phenol | 4-Nitro-3-(trifluoromethyl)phenol |
| CAS Number | 1548-62-5 | 400-99-7 | 88-30-2 |
| Molecular Formula | C₇H₄F₃NO₃ | C₇H₄F₃NO₃ | C₇H₄F₃NO₃ |
| Molecular Weight | 207.11 g/mol | 207.11 g/mol | 207.11 g/mol |
| Appearance | Bright yellow crystalline powder | Liquid | Powder |
| Melting Point | Data not available | Data not available | 76-79 °C |
| Boiling Point | Data not available | 92-94 °C / 12 mmHg | 135-138 °C / 0.01 mmHg |
| Density | 1.554 g/cm³ (Predicted) | 1.473 g/mL at 25 °C | Data not available |
| pKa | Data not available (Predicted to be highly acidic) | Data not available | Data not available |
Spectral and Chemical Reactivity Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. Due to the deshielding effects of the nitro and trifluoromethyl groups, these signals would likely appear at downfield chemical shifts. The coupling patterns would be complex due to ortho, meta, and para relationships between the protons. A broad singlet for the phenolic hydroxyl proton would also be expected, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum should display seven unique signals. The carbon atoms attached to the nitro, trifluoromethyl, and hydroxyl groups would be significantly deshielded. The carbon of the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-O Stretch: Strong asymmetric and symmetric stretching vibrations for the nitro group, typically observed around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
-
C-F Stretch: Strong absorptions in the region of 1350-1100 cm⁻¹ due to the trifluoromethyl group.
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z 207. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the trifluoromethyl group (CF₃).
Chemical Reactivity
The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to them. The phenolic hydroxyl group is expected to be significantly more acidic compared to phenol due to the inductive and resonance effects of the substituents.
Experimental Protocols
As specific experimental protocols for this compound are not detailed in the available literature, the following sections provide generalized methodologies for its synthesis and characterization based on standard organic chemistry techniques.
Proposed Synthesis of this compound
A potential synthetic route to this compound involves the nitration of 2-(trifluoromethyl)phenol.
Reaction: Nitration of 2-(trifluoromethyl)phenol.
Reagents and Materials:
-
2-(Trifluoromethyl)phenol
-
Nitric acid (concentrated or fuming)
-
Sulfuric acid (concentrated)
-
Glacial acetic acid or other suitable solvent
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
Dissolve 2-(trifluoromethyl)phenol in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution of 2-(trifluoromethyl)phenol. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.
-
The crude product, which may precipitate as a solid, can be collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography to isolate the desired this compound isomer.
Note: This is a generalized procedure. The specific reaction conditions, including the choice of nitrating agent, solvent, temperature, and reaction time, would need to be optimized to achieve the desired product with good yield and selectivity.
Characterization Methods
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
IR Spectroscopy: An FT-IR spectrometer would be used to obtain the infrared spectrum of the compound, typically as a KBr pellet or a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.
-
Melting Point: The melting point of the purified solid would be determined using a standard melting point apparatus.
Biological Activity and Drug Development Potential
There is currently no specific information in the scientific literature regarding the biological activity or potential applications of this compound in drug development. However, both the nitro and trifluoromethyl functional groups are prevalent in many bioactive molecules.
-
Nitro Group: The nitro group is a known pharmacophore and can be found in various drugs with antimicrobial and antiparasitic activities. It is often involved in redox cycling, which can lead to cellular toxicity in target organisms.
-
Trifluoromethyl Group: The trifluoromethyl group is widely used in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
The combination of these two groups on a phenol scaffold presents an interesting, albeit un-investigated, profile for potential biological activity.
Safety and Handling
Specific safety and handling information for this compound is not well-documented. However, based on the properties of related compounds, it should be handled with caution in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Nitro-aromatic compounds can be toxic and may cause skin and eye irritation.
Conclusion
This compound is a chemical compound with interesting structural features that suggest a unique reactivity and potential for biological activity. However, there is a significant lack of experimental data in the current scientific literature. This guide has summarized the limited available information and provided a predictive framework for its chemical properties and potential synthesis. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and development.
In-Depth Technical Guide to 2-Nitro-6-(trifluoromethyl)phenol
CAS Number: 1548-62-5
This technical guide provides a comprehensive overview of 2-Nitro-6-(trifluoromethyl)phenol, a key aromatic compound with significant potential in research and development, particularly in the fields of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and safety considerations.
Chemical and Physical Properties
This compound, also known as 2-hydroxy-3-nitrobenzotrifluoride, is a substituted aromatic compound. The presence of a hydroxyl group, a nitro group, and a trifluoromethyl group on the benzene ring imparts unique chemical characteristics. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the compound's acidity and reactivity.
A summary of its known physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 1548-62-5 | [1][2] |
| Molecular Formula | C₇H₄F₃NO₃ | [1][2] |
| Molecular Weight | 207.11 g/mol | [1] |
| Appearance | Bright yellow crystalline powder | [2] |
| Density (calculated) | 1.554 ± 0.06 g/cm³ | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the nitration of 2-(trifluoromethyl)phenol. The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Therefore, the nitration of 2-(trifluoromethyl)phenol is expected to yield a mixture of isomers, including this compound. The precise ratio of isomers is dependent on the reaction conditions.
General Experimental Protocol for Nitration of a Phenolic Compound
Materials:
-
2-(Trifluoromethyl)phenol
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (or other suitable organic solvent)
-
Ice
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add a measured amount of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring, add the desired molar equivalent of concentrated nitric acid. Maintain the temperature of the mixture below 10°C.
-
Reaction Setup: In a separate reaction vessel equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)phenol in a suitable solvent like dichloromethane.
-
Nitration: Cool the solution of 2-(trifluoromethyl)phenol in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution. The rate of addition should be carefully controlled to maintain the reaction temperature below 10°C to minimize the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5°C or room temperature) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. The organic layer is then separated.
-
Neutralization and Washing: The organic layer is washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product, which will likely be a mixture of isomers, can be purified using techniques such as column chromatography or recrystallization to isolate the desired this compound.
The logical workflow for this synthesis is depicted in the following diagram:
Synthesis workflow for this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups. The phenolic hydroxyl group can undergo reactions such as etherification and esterification. The nitro group can be reduced to an amino group, providing a pathway to a variety of other derivatives. The aromatic ring is susceptible to further electrophilic substitution, although the existing electron-withdrawing groups make it less reactive than phenol itself.
Due to its structure, this compound is a valuable building block in organic synthesis. Its potential applications are primarily in the development of novel:
-
Pharmaceuticals: The trifluoromethyl group is a common motif in many modern drugs, as it can enhance metabolic stability and binding affinity.
-
Agrochemicals: Nitroaromatic compounds have been widely used in the development of herbicides and pesticides.
The general reactivity of the compound can be visualized as follows:
Potential reaction pathways for this compound.
Safety and Handling
Detailed safety information specifically for this compound is limited. However, based on the data for structurally similar compounds, such as other nitrophenols, it should be handled with care. The following is a summary of general safety precautions.
| Hazard Class | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Environmental Hazard | Potentially toxic to aquatic life. |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required.
-
Hand Protection: Chemical-resistant gloves should be worn.
-
Skin and Body Protection: A lab coat and appropriate protective clothing are necessary.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a respirator may be necessary.
First Aid Measures:
-
If Swallowed: Rinse mouth and seek medical attention.
-
If on Skin: Wash with plenty of soap and water.[3]
-
If Inhaled: Move to fresh air.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
A logical flow for handling and safety procedures is outlined below:
Safety and handling workflow for this compound.
References
An In-depth Technical Guide to 2-Nitro-6-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Nitro-6-(trifluoromethyl)phenol. Due to the limited availability of direct experimental data for this specific isomer, this guide also presents data from closely related analogs, such as 2-nitrophenol and other trifluoromethyl-substituted nitrophenols, to provide a predictive framework for its characteristics. This document includes hypothesized spectroscopic data, a plausible synthetic pathway with a detailed experimental protocol, and a discussion on the potential biological significance of this compound, drawing parallels with structurally similar molecules.
Molecular Structure and Properties
This compound, with the CAS Number 1548-62-5, is an aromatic compound featuring a phenol ring substituted with a nitro group and a trifluoromethyl group at the ortho positions relative to the hydroxyl group.[1][2][3][4] The presence of the electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups is expected to significantly influence the molecule's chemical and physical properties, particularly the acidity of the phenolic hydroxyl group.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 2-Nitrophenol (Experimental) | 2-(Trifluoromethyl)phenol (Experimental) |
| Molecular Formula | C7H4F3NO3[1][2] | C6H5NO3 | C7H5F3O |
| Molecular Weight | 207.11 g/mol [3] | 139.11 g/mol | 162.11 g/mol |
| Appearance | Likely a yellow solid | Yellow crystalline solid | - |
| Melting Point (°C) | Not available | 43-45 | Not available |
| Boiling Point (°C) | Not available | 216 | 147-148 |
| Acidity (pKa) | Expected to be significantly lower than phenol (more acidic) | 7.23 | 8.8 |
The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups is anticipated to increase the acidity of the phenolic proton substantially compared to phenol itself.[5]
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis would involve the direct nitration of 2-(trifluoromethyl)phenol using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from standard nitration procedures for phenols.[6][7]
Materials:
-
2-(Trifluoromethyl)phenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 2-(trifluoromethyl)phenol in an appropriate solvent (e.g., dichloromethane) in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Spectroscopic Data (Hypothesized)
Direct experimental spectroscopic data for this compound is not available. The following tables provide predicted and inferred data based on the analysis of similar compounds like 2-nitrophenol and general principles of spectroscopy.[8][9][10][11]
Table 2: Hypothesized ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet (broad) | 1H | Phenolic -OH |
| ~8.2 | Doublet of Doublets | 1H | Aromatic H (ortho to -NO₂) |
| ~7.7 | Triplet | 1H | Aromatic H (para to -OH) |
| ~7.2 | Doublet of Doublets | 1H | Aromatic H (ortho to -OH) |
Table 3: Hypothesized ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-OH |
| ~140 | C-NO₂ |
| ~135 | Aromatic CH |
| ~125 (quartet) | C-CF₃ |
| ~120 | Aromatic CH |
| ~118 | Aromatic CH |
| ~124 (quartet) | -CF₃ |
Table 4: Hypothesized Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3200-3500 (broad) | O-H stretch |
| 1520-1560 (strong) | Asymmetric N-O stretch of NO₂ |
| 1340-1380 (strong) | Symmetric N-O stretch of NO₂ |
| 1100-1300 (strong) | C-F stretch of CF₃ |
| 1450-1600 | Aromatic C=C stretch |
Table 5: Hypothesized Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
| 207 | [M]⁺ (Molecular Ion) |
| 180 | [M - NO]⁺ |
| 161 | [M - NO₂]⁺ |
| 138 | [M - CF₃]⁺ |
Potential Biological Activity and Signaling Pathways
There is no specific data on the biological activity or the affected signaling pathways of this compound. However, the biological effects can be inferred from the activities of related compounds.
General Cytotoxicity of Nitrophenols
Nitrophenols are known to exhibit a range of biological activities, including cytotoxicity. For instance, 3-trifluoromethyl-4-nitrophenol (TFM) is used as a lampricide and its toxicity is attributed to its ability to uncouple oxidative phosphorylation.[12] The presence of the nitro group can lead to the generation of reactive oxygen species (ROS) within cells, inducing oxidative stress and potentially leading to apoptosis.
Role of the Trifluoromethyl Group
The trifluoromethyl group is a common substituent in many pharmaceuticals and agrochemicals.[13][14] Its inclusion can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[5] In the context of drug design, the trifluoromethyl group can act as a bioisosteric replacement for other groups, such as the nitro group, sometimes leading to improved potency and metabolic stability.[15]
Hypothesized Mechanism of Action and Signaling Pathways
Given the structural features, this compound could potentially exert its biological effects through several mechanisms:
-
Mitochondrial Uncoupling: Similar to other nitrophenols, it may disrupt the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis.
-
Induction of Oxidative Stress: The nitroaromatic structure could undergo enzymatic reduction to form radical anions, which can then react with molecular oxygen to produce superoxide radicals and other ROS. This could activate stress-related signaling pathways such as the MAPK/JNK pathway.
-
Inhibition of Specific Enzymes: The trifluoromethyl group could facilitate binding to the active sites of certain enzymes, leading to their inhibition.
Caption: Hypothesized biological effects of this compound.
Conclusion
This compound is a molecule of interest due to the combined electronic effects of its nitro and trifluoromethyl substituents. While direct experimental data is scarce, this guide provides a robust predictive framework for its synthesis, spectroscopic characteristics, and potential biological activities based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to validate these hypotheses and to fully elucidate the properties and potential applications of this compound in research and development.
References
- 1. th.tnjchem.com [th.tnjchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. cyclicpharma.com [cyclicpharma.com]
- 4. 1548-62-5|this compound|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. prepchem.com [prepchem.com]
- 8. 2-Nitrophenol(88-75-5) 1H NMR spectrum [chemicalbook.com]
- 9. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. Assessing off-target cytotoxicity of the field lampricide 3-trifluoromethyl-4-nitrophenol using novel lake sturgeon cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Nitro-6-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable and documented synthetic pathway for the preparation of 2-Nitro-6-(trifluoromethyl)phenol, a valuable building block in medicinal chemistry and materials science. The presented route circumvents the challenges associated with the direct nitration of 2-(trifluoromethyl)phenol, which is complicated by the meta-directing nature of the trifluoromethyl group. The recommended pathway involves a two-step sequence: the nitration of 2-bromophenol followed by a copper-catalyzed trifluoromethylation of the resulting 2-bromo-6-nitrophenol.
Synthesis Pathway Overview
The synthesis commences with the regioselective nitration of commercially available 2-bromophenol to yield 2-bromo-6-nitrophenol. This intermediate is then subjected to a copper-catalyzed cross-coupling reaction with a trifluoromethylating agent to introduce the trifluoromethyl group and afford the target compound, this compound.
An In-depth Technical Guide to 2-Nitro-6-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Nitro-6-(trifluoromethyl)phenol, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data for this specific isomer, this document combines known information with data from closely related analogues and foundational chemical principles to offer a thorough understanding of its properties, synthesis, and potential biological significance. The strategic placement of the electron-withdrawing nitro and trifluoromethyl groups on the phenol scaffold suggests unique chemical and biological characteristics that are of significant interest in the design of novel therapeutic agents and functional materials.
Chemical Identity and Properties
The formal IUPAC name for the compound is This compound . It is also known by its synonym, 2-Hydroxy-3-nitrobenzotrifluoride.[1][2] This molecule is characterized by a phenol ring substituted with a nitro group and a trifluoromethyl group at the ortho positions relative to the hydroxyl group.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 2-Nitro-4-(trifluoromethyl)phenol (Isomeric Analogue) | 2-Nitrophenol (Parent Compound) |
| CAS Number | 1548-62-5[1][3][4] | 400-99-7 | 88-75-5 |
| Molecular Formula | C₇H₄F₃NO₃[1][4] | C₇H₄F₃NO₃ | C₆H₅NO₃ |
| Molecular Weight | 207.11 g/mol | 207.11 g/mol | 139.11 g/mol |
| Appearance | Bright yellow crystalline powder | Yellowish crystalline solid | Light yellow crystalline solid[5] |
| Melting Point | Data not available | 36-39 °C | 44-46 °C |
| Boiling Point | Data not available | 92-94 °C at 12 mmHg | 214-216 °C |
| Solubility | Moderately soluble in organic solvents[5] | Soluble in common organic solvents | Slightly soluble in water; soluble in ethanol, ether, benzene |
| pKa | Data not available (expected to be more acidic than 2-nitrophenol) | Data not available | 7.23 |
Spectroscopic Data:
While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and comparison with related compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show three aromatic protons with complex splitting patterns due to their proximity and coupling. The phenolic proton would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR would display seven distinct signals corresponding to the seven carbon atoms in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
-
IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the phenol (around 3200-3600 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively), and strong C-F stretching bands (in the 1000-1350 cm⁻¹ region).[6][7]
-
Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 207, with fragmentation patterns corresponding to the loss of the nitro group, hydroxyl group, and trifluoromethyl group.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A plausible route to synthesize this compound involves the direct nitration of 2-(trifluoromethyl)phenol. The trifluoromethyl group is an electron-withdrawing, meta-directing group, while the hydroxyl group is an activating, ortho-, para-directing group. In this case, the directing effects are conflicting. However, the strong activation of the hydroxyl group would likely dominate, leading to a mixture of nitrated products. Careful control of reaction conditions would be necessary to favor the formation of the desired this compound isomer.
General Experimental Protocol for Nitration of a Substituted Phenol:
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
-
Dissolution: Dissolve the starting material, 2-(trifluoromethyl)phenol, in a suitable solvent such as glacial acetic acid or sulfuric acid in a reaction vessel equipped with a stirrer and a cooling bath.
-
Cooling: Cool the solution to a low temperature, typically between 0 and 5 °C, to control the exothermic nitration reaction and minimize the formation of byproducts.
-
Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining vigorous stirring. The temperature should be carefully monitored and kept within the desired range.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.
-
Isolation and Purification: The crude product can be isolated by filtration. Purification is typically achieved through recrystallization from an appropriate solvent or by column chromatography to separate the desired isomer from other products.
Diagram of a General Synthesis and Characterization Workflow:
Caption: General workflow for the synthesis and characterization of this compound.
Role in Drug Discovery and Development
While specific biological activities for this compound have not been extensively reported, its structural motifs—the trifluoromethyl group and the nitro group on a phenol scaffold—are of significant interest in medicinal chemistry.
The Trifluoromethyl Group:
The incorporation of a trifluoromethyl (-CF₃) group is a widely used strategy in modern drug design.[8][9] Its presence can significantly enhance a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can increase the drug's half-life.[8]
-
Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[8]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.[8]
The Nitro Group:
Nitroaromatic compounds exhibit a wide range of biological activities and are found in numerous approved drugs.[10] The nitro group is a strong electron-withdrawing group and can participate in various biological redox reactions.[10] Its presence can contribute to antimicrobial, anticancer, and anti-inflammatory properties.[10] In some cases, the nitro group acts as a prodrug element, being reduced in vivo to an active form.
Potential Signaling Pathway Involvement:
Given the known activities of related compounds, this compound could potentially interact with various signaling pathways. For instance, many phenolic compounds are known to possess antioxidant and anti-inflammatory properties. The electron-withdrawing nature of the substituents on this molecule might modulate its activity in pathways related to oxidative stress and inflammation, such as the NF-κB or MAPK signaling pathways. However, without experimental data, this remains speculative.
Diagram of a Representative Inflammatory Signaling Pathway:
The following diagram illustrates a simplified NF-κB signaling pathway, a common target for anti-inflammatory drug candidates. While there is no direct evidence linking this compound to this pathway, it serves as a representative example of a biological system where such a molecule might be investigated.
Caption: A hypothetical inhibitory role in the NF-κB signaling pathway.
Conclusion
This compound is a chemical entity with significant potential stemming from its unique substitution pattern. The combination of a nitro group and a trifluoromethyl group on a phenol ring suggests a compound with enhanced metabolic stability, lipophilicity, and potent electronic effects that could be leveraged in the development of new pharmaceuticals and advanced materials. While specific experimental data for this isomer is currently limited, this guide provides a foundational understanding based on established chemical principles and data from related compounds. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential applications.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 1548-62-5 | 2-Hydroxy-3-nitrobenzotrifluoride - Fluoropharm [fluoropharm.com]
- 3. keyorganics.net [keyorganics.net]
- 4. th.tnjchem.com [th.tnjchem.com]
- 5. CAS 1548-62-5: Phenol, 2-nitro-6-(trifluoromethyl)- [cymitquimica.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Characteristics of 2-Nitro-6-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-Nitro-6-(trifluoromethyl)phenol. Due to the limited availability of direct experimental data for this specific isomer, this document also includes information on closely related isomers to offer valuable comparative insights. Detailed experimental protocols for the determination of key physical properties are provided, alongside a logical diagram illustrating the synthetic relationship between constitutional isomers of nitrated 2-(trifluoromethyl)phenol. This guide is intended to serve as a foundational resource for professionals in research and drug development who are interested in the physicochemical properties of this compound.
Introduction
This compound is a substituted aromatic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. The presence of both a nitro group and a trifluoromethyl group on the phenol ring significantly influences its electronic properties, acidity, and potential biological activity. Understanding the physical characteristics of this molecule is crucial for its synthesis, purification, and application in further research and development. This guide summarizes the available data and provides standardized methodologies for its experimental characterization.
Physical Characteristics
Direct experimental data for this compound is not widely available in the public domain. However, data for its isomers and related compounds can provide useful estimations. The following table summarizes the available predicted and experimental data for this compound and its isomers.
| Property | This compound | 2-Nitro-3-(trifluoromethyl)phenol (Predicted)[1] | 4-Nitro-3-(trifluoromethyl)phenol (Experimental) | 2-Nitro-4-(trifluoromethyl)phenol (Experimental)[2] |
| Molecular Formula | C₇H₄F₃NO₃ | C₇H₄F₃NO₃ | C₇H₄F₃NO₃ | C₇H₄F₃NO₃ |
| Molecular Weight | 207.11 g/mol | 207.11 g/mol | 207.11 g/mol | 207.11 g/mol |
| Appearance | - | Light yellow to yellow Solid | Powder | Light yellow to brown to dark green clear liquid |
| Melting Point | - | 69 - 71 °C | 76-79 °C | - |
| Boiling Point | - | 236.4 ± 40.0 °C | 135-138 °C / 0.01 mmHg | 92-94 °C / 12 mmHg |
| Density | - | 1.554 ± 0.06 g/cm³ | - | 1.473 g/mL at 25 °C |
| pKa | - | 5.66 ± 0.10 | - | - |
| Solubility | Likely soluble in organic solvents. | - | - | - |
Note: The data for 2-Nitro-3-(trifluoromethyl)phenol are predicted values and should be used as an estimation.[1]
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[3]
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.
-
Procedure:
-
Finely powder a small sample of the crystalline compound using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the compound. A narrow melting range (0.5-2 °C) is indicative of a pure substance.
-
Boiling Point Determination
The boiling point of a liquid can be determined using a micro-boiling point or distillation method.[4][5][6]
-
Apparatus: Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube with oil or an aluminum block), rubber band or wire for attachment.[4][5]
-
Procedure (Micro Method):
-
Place a small amount of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the setup in a heating bath.
-
Heat the bath gently and observe the capillary tube.
-
A slow stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.
-
When a rapid and continuous stream of bubbles emerges, stop heating and allow the bath to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7]
-
pKa Determination
The acid dissociation constant (pKa) of a phenolic compound can be determined spectrophotometrically or by potentiometric titration.[8][9][10]
-
Apparatus: UV-Vis spectrophotometer or a pH meter with a suitable electrode, volumetric flasks, pipettes, buffer solutions of known pH.
-
Procedure (Spectrophotometric Method):
-
Prepare a stock solution of the phenol in a suitable solvent (e.g., methanol or water).
-
Prepare a series of solutions with the same concentration of the phenol in different buffer solutions of known pH values.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for either the protonated or deprotonated form of the phenol.
-
The pKa can be determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pH at which the concentrations of the acidic and basic forms are equal corresponds to the pKa.[9][10]
-
Synthesis and Isomeric Relationship
This compound can be synthesized through the nitration of 2-(trifluoromethyl)phenol. This reaction can potentially yield different isomers. The following diagram illustrates the logical relationship in the synthesis of nitrated 2-(trifluoromethyl)phenol isomers.
Caption: Synthetic pathway for the nitration of 2-(trifluoromethyl)phenol leading to isomeric products.
Conclusion
This technical guide has consolidated the available physical characteristic data for this compound, highlighting the current gaps in experimental values. By providing detailed, standardized protocols for the determination of its melting point, boiling point, and pKa, this document aims to facilitate further research and a more complete characterization of this compound. The included diagram of its synthetic relationship with other isomers provides a logical framework for its preparation and purification. As a molecule with potential applications in various scientific domains, a thorough understanding of its physical properties is paramount for future innovation.
References
- 1. 386-72-1 CAS MSDS (2-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-Nitro-4-(trifluoromethyl)phenol, 98% | Fisher Scientific [fishersci.ca]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.pdx.edu [web.pdx.edu]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Spectroscopic and Experimental Profile of 2-Nitro-6-(trifluoromethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and potential biological relevance of 2-Nitro-6-(trifluoromethyl)phenol (CAS No. 1548-62-5). The information is intended to support research and development activities involving this compound.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 11.5 | br s | 1H | Phenolic -OH |
| ~8.2 - 8.4 | d | 1H | Ar-H (ortho to -NO₂) |
| ~7.8 - 8.0 | d | 1H | Ar-H (ortho to -CF₃) |
| ~7.4 - 7.6 | t | 1H | Ar-H (meta to both) |
Predictions are based on the analysis of substituted aromatic systems. The broad singlet of the phenolic proton is due to hydrogen bonding and exchange. The aromatic protons will exhibit splitting patterns (doublets and a triplet) due to coupling with adjacent protons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-OH |
| ~140 - 145 | C-NO₂ |
| ~120 - 135 | Aromatic C-H |
| ~120 - 125 (q) | C-CF₃ |
| ~120 - 125 (q) | -CF₃ |
The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups.
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Phenolic -OH |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 1520 - 1560 (strong) | N-O asymmetric stretch | Nitro (-NO₂) |
| 1340 - 1380 (strong) | N-O symmetric stretch | Nitro (-NO₂) |
| 1100 - 1400 (strong) | C-F stretch | Trifluoromethyl (-CF₃) |
| 1450 - 1600 | C=C stretch | Aromatic ring |
The IR spectrum will be characterized by a broad O-H stretching band, strong absorptions for the nitro group, and intense bands corresponding to the C-F stretching of the trifluoromethyl group.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 207 | [M]⁺ (Molecular ion) |
| 190 | [M - OH]⁺ |
| 177 | [M - NO]⁺ |
| 161 | [M - NO₂]⁺ |
| 138 | [M - CF₃]⁺ |
| 69 | [CF₃]⁺ |
The molecular ion peak is expected at m/z 207. Common fragmentation patterns for nitrophenols include the loss of the nitro group and its constituent atoms, as well as the loss of the trifluoromethyl group.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above. These are general protocols that can be adapted for the specific analysis of this compound.
Synthesis of this compound
A common method for the synthesis of nitrophenols is through the nitration of the corresponding phenol. For this compound, the starting material would be 2-(trifluoromethyl)phenol[2].
dot
Caption: Synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. The addition of a few drops of D₂O can be used to identify the -OH peak, as the proton will be exchanged for deuterium, causing the peak to disappear[3][4][5].
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.[6]
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).[6][7]
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is typically dissolved in a volatile solvent.[8]
-
Ionization: Electron Ionization (EI) is a common method for small molecules, which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
dot
Caption: General workflow for spectroscopic analysis.
Biological Context and Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are not prominent in the literature, the broader class of nitrophenols has been shown to possess biological activity. For instance, some nitrophenols act as pheromones for ticks, enabling aggregation and attachment to hosts[9].
The nitroaromatic scaffold is present in various bioactive molecules, including some pharmaceuticals. The biological activity is often linked to the redox properties of the nitro group[9]. In microorganisms, the biodegradation of nitrophenols can occur through pathways involving the initial removal of the nitro group. For example, the biodegradation of p-nitrophenol in Moraxella sp. proceeds through hydroquinone to β-ketoadipic acid[10][11].
dot
Caption: Biodegradation pathway of p-Nitrophenol in Moraxella sp.[10][11]
This guide serves as a foundational resource for researchers working with this compound. While experimental data is paramount, these well-founded predictions and established protocols provide a strong starting point for further investigation.
References
- 1. 1548-62-5|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Trifluoromethylphenol | C7H5F3O | CID 67958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agro.icm.edu.pl [agro.icm.edu.pl]
- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 2-Nitro-6-(trifluoromethyl)phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility characteristics of 2-Nitro-6-(trifluoromethyl)phenol, a compound of significant interest in medicinal chemistry and material science. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the predicted solubility trends based on the compound's structure and provides comprehensive experimental protocols for researchers to determine precise solubility values in various organic solvents.
Introduction to this compound
This compound is an aromatic organic compound characterized by the presence of a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a hydroxyl group (-OH) attached to a benzene ring. This unique combination of functional groups imparts specific physicochemical properties that influence its behavior in different solvent systems. The electron-withdrawing nature of the nitro and trifluoromethyl groups increases the acidity of the phenolic proton, while also influencing the molecule's polarity and hydrogen bonding capabilities. Understanding its solubility is crucial for applications in drug design, synthesis, and formulation, where solvent choice can significantly impact reaction kinetics, purification, and bioavailability.
Predicted Solubility Profile
Based on the structural features of this compound and the general solubility principles of similar compounds like nitrophenols, a qualitative solubility profile can be predicted. The presence of the polar hydroxyl and nitro groups suggests good solubility in polar organic solvents. Conversely, the trifluoromethyl group introduces a degree of lipophilicity.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl and nitro groups of the solute. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High to Moderate | Can act as hydrogen bond acceptors and have dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene | Low | "Like dissolves like" principle; the overall polarity of the solute is too high for significant interaction with non-polar solvents. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data, standardized experimental methods are essential. The following section details two widely accepted protocols for determining the solubility of a solid organic compound in an organic solvent.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a robust and widely used technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.
3.1.1. Principle
An excess amount of the solid this compound is added to a known volume of the organic solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached, forming a saturated solution with undissolved solid remaining. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined.
3.1.2. Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Thermostatic shaker or water bath with agitation capabilities
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample collection
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
3.1.3. Procedure
-
Sample Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette or syringe. To ensure no solid particles are transferred, filter the aliquot through a syringe filter into a clean vial.
-
Dilution: If necessary, dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method.
Quantification Methods
3.2.1. Gravimetric Analysis
This method is suitable for non-volatile solutes and solvents.
-
Procedure:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the filtered saturated solution into the evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute can be used.
-
Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in a desiccator.
-
Weigh the evaporating dish with the dry residue.
-
-
Calculation:
-
Mass of dissolved solid = (Mass of dish + residue) - (Mass of empty dish)
-
Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solution taken) * 100
-
3.2.2. UV-Vis Spectrophotometry
This method is applicable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.
-
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the (potentially diluted) filtered saturated solution at the same λ_max.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the sample.
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the solubility.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.
Unveiling 2-Nitro-6-(trifluoromethyl)phenol: A Technical Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of 2-Nitro-6-(trifluoromethyl)phenol, a key aromatic compound with significant potential in various chemical and pharmaceutical applications. While a singular, definitive "discovery" paper for this specific isomer remains elusive in readily available literature, its existence and synthesis are established through chemical supplier data and analogous synthetic methodologies for related compounds. This guide consolidates available information on its synthesis, properties, and the broader historical context of trifluoromethylated nitrophenols.
Historical Context and Discovery
The precise historical account of the first synthesis of this compound (CAS Number: 1548-62-5) is not prominently documented in major chemical literature databases. Its discovery is likely embedded within broader research programs focused on the synthesis and characterization of fluorinated aromatic compounds for applications in agrochemicals, pharmaceuticals, and material science. The introduction of the trifluoromethyl group (-CF3) into organic molecules gained significant traction in the mid-20th century due to its profound effects on a compound's physical, chemical, and biological properties, including metabolic stability and lipophilicity.
The synthesis of nitrophenols, on the other hand, has a much longer history, with nitration of phenol being a fundamental reaction in organic chemistry. The combination of these two functionalities—a nitro group and a trifluoromethyl group on a phenol ring—represents a logical progression in the exploration of novel chemical entities with unique properties. It is highly probable that this compound was first synthesized and characterized as part of a systematic investigation of substituted nitrophenols or as a crucial intermediate in the synthesis of more complex molecules.
Physicochemical Properties
Specific, experimentally determined quantitative data for this compound is not widely published in peer-reviewed journals. However, based on its structure and data from analogous compounds, the following properties can be predicted. It is crucial for researchers to experimentally verify these values for any critical application.
| Property | Predicted Value/Information |
| Molecular Formula | C₇H₄F₃NO₃ |
| Molecular Weight | 207.11 g/mol |
| Appearance | Likely a yellow crystalline solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| pKa | Expected to be more acidic than phenol due to the electron-withdrawing nature of the nitro and trifluoromethyl groups. |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm). The hydroxyl proton would likely be a broad singlet, with its chemical shift dependent on concentration and solvent. |
| ¹³C NMR | Aromatic carbons would be observed in the 110-160 ppm range. The carbon bearing the trifluoromethyl group would show a characteristic quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| IR Spectroscopy | - Broad O-H stretch (~3200-3600 cm⁻¹)- Aromatic C-H stretches (~3000-3100 cm⁻¹)- Asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹)- C-F stretching (~1100-1300 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 207. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the trifluoromethyl group. |
Synthesis and Experimental Protocols
While a specific, detailed historical synthesis protocol for this compound is not available, a plausible and commonly employed synthetic route would be the nitration of 2-(trifluoromethyl)phenol. The directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups are key to the regioselectivity of this reaction. The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In this case, the powerful activating and ortho-directing effect of the hydroxyl group would likely dominate, leading to the formation of the desired this compound, along with the 4-nitro isomer.
General Experimental Protocol: Nitration of 2-(Trifluoromethyl)phenol
Disclaimer: This is a generalized protocol and requires optimization and safety assessment before implementation.
Materials:
-
2-(Trifluoromethyl)phenol
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Dichloromethane (or other suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)phenol in a suitable solvent like dichloromethane and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature.
-
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2-(trifluoromethyl)phenol over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer, and wash it sequentially with water and saturated sodium bicarbonate solution until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product will likely be a mixture of isomers (this compound and 2-nitro-4-(trifluoromethyl)phenol). Purify the desired product using column chromatography on silica gel.
Visualizations
Logical Relationship of Synthesis
Caption: Logical workflow for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
While the specific historical discovery of this compound may not be a landmark event in chemical literature, its synthesis and properties are of significant interest to the scientific community. This technical guide provides a comprehensive overview based on available information and established chemical principles. The provided synthetic protocol and logical diagrams offer a solid foundation for researchers and drug development professionals working with this and related fluorinated aromatic compounds. Further research to uncover the earliest synthesis and to fully characterize the physicochemical and spectroscopic properties of this compound is warranted and would be a valuable contribution to the field.
A Technical Guide to Unlocking the Research Potential of 2-Nitro-6-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document addresses the potential research areas for 2-Nitro-6-(trifluoromethyl)phenol. Direct experimental data for this specific isomer is limited in publicly accessible literature. The information presented herein is based on established chemical principles and extrapolated from research on structurally related compounds. All proposed experimental protocols are hypothetical and should be adapted and validated in a laboratory setting.
Executive Summary
This compound represents an unexplored region of chemical space. While its isomers and related compounds have found applications in various fields, this particular molecule remains uncharacterized. This whitepaper serves as a technical guide to illuminate potential research avenues for this compound. By examining the known synthesis, properties, and biological activities of analogous nitrophenols and trifluoromethyl-substituted aromatics, we can delineate a strategic research plan. This guide proposes detailed synthetic routes, predicts physicochemical properties, and outlines key areas for biological and materials science investigation. The inclusion of hypothetical experimental protocols and workflows is intended to provide a practical starting point for researchers aiming to synthesize and explore the potential of this novel compound.
Proposed Synthesis and Characterization
The synthesis of this compound can be approached through several established organic chemistry transformations. The most direct route would likely involve the nitration of 2-(trifluoromethyl)phenol.
Proposed Synthetic Pathway: Nitration of 2-(Trifluoromethyl)phenol
A common method for the synthesis of nitrophenols is the direct nitration of the corresponding phenol.[1] The hydroxyl group is an ortho-, para-director, meaning the nitro group would be directed to the positions ortho and para to the hydroxyl group. The trifluoromethyl group is a meta-director.[2] Therefore, nitration of 2-(trifluoromethyl)phenol would likely yield a mixture of isomers, including the desired this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Nitro-6-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Nitro-6-(trifluoromethyl)phenol via the nitration of 2-(trifluoromethyl)phenol. The hydroxyl group of the starting material is a strong activating, ortho-para director, while the trifluoromethyl group is a strong deactivating, meta director. The regioselectivity of the nitration is therefore expected to yield a mixture of isomers, primarily 4-nitro- and 6-nitro-2-(trifluoromethyl)phenol. This protocol outlines a method using a mild nitrating agent to favor the desired this compound isomer and includes procedures for purification.
Introduction
Substituted nitrophenols are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The target molecule, this compound, possesses a unique substitution pattern that makes it a useful building block in medicinal chemistry. The synthesis involves the electrophilic aromatic substitution of 2-(trifluoromethyl)phenol. The hydroxyl group (-OH) is a strongly activating ortho, para-directing group, while the trifluoromethyl group (-CF3) is a strongly deactivating meta-directing group.[1][2] In 2-(trifluoromethyl)phenol, these competing directing effects influence the position of the incoming nitro group. The powerful ortho, para-directing nature of the hydroxyl group is anticipated to be the dominant factor, leading to nitration at the positions ortho and para to it (positions 6 and 4, respectively). This protocol is designed to control the reaction conditions to achieve a favorable yield of the desired 6-nitro isomer.
Reaction Scheme
Caption: Nitration of 2-(trifluoromethyl)phenol to yield this compound.
Experimental Protocol
This protocol is adapted from general procedures for the nitration of phenols, with modifications to account for the presence of the trifluoromethyl group.[3][4]
Materials:
-
2-(Trifluoromethyl)phenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)phenol (1.62 g, 10 mmol) in 50 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, ~11 mmol) to concentrated sulfuric acid (1.0 mL) while cooling in an ice bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 2-(trifluoromethyl)phenol over a period of 30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Work-up: Once the starting material is consumed (typically 1-2 hours), slowly pour the reaction mixture into 100 mL of ice-cold water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Neutralization: Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to a 9:1 hexane:ethyl acetate mixture) to separate the isomers. The desired this compound is typically the less polar isomer.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound. Actual results may vary and should be determined experimentally.
| Parameter | Value |
| Starting Material | 2-(Trifluoromethyl)phenol |
| Molecular Weight | 162.11 g/mol |
| Amount of Starting Material | 1.62 g (10 mmol) |
| Product | This compound |
| Molecular Weight | 207.11 g/mol |
| Theoretical Yield | 2.07 g |
| Actual Yield | To be determined experimentally |
| Percent Yield | To be calculated based on actual yield |
| Appearance | Yellow solid or oil |
| Melting Point | To be determined experimentally |
| Purity (by HPLC or GC) | To be determined experimentally |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway and Regioselectivity
The regiochemical outcome of this reaction is determined by the directing effects of the substituents on the aromatic ring.
Caption: Directing effects influencing the regioselectivity of nitration.
References
Application Notes and Protocols: Nitration of 2-(Trifluoromethyl)phenol
Introduction
The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution in organic synthesis. This process, involving the introduction of a nitro group (-NO₂) onto an aromatic ring, is crucial for the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. The regioselectivity of this reaction is heavily influenced by the nature of the substituents already present on the aromatic ring.
In the case of 2-(trifluoromethyl)phenol, the directing effects of the hydroxyl (-OH) group and the trifluoromethyl (-CF₃) group are key considerations. The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director.[1][2] Consequently, the nitration of 2-(trifluoromethyl)phenol is expected to yield a mixture of isomers, primarily with the nitro group positioned ortho and para to the activating hydroxyl group. This protocol provides a detailed methodology for the nitration of 2-(trifluoromethyl)phenol, focusing on a common and effective method using a mixture of nitric acid and sulfuric acid.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the nitration of 2-(trifluoromethyl)phenol.
Materials and Reagents:
-
2-(Trifluoromethyl)phenol
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Crushed Ice
-
Ethanol/Water mixture (for recrystallization)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for column chromatography)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
The reaction is exothermic; strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.[3]
-
The mixing of concentrated acids is highly exothermic. Always add sulfuric acid to nitric acid slowly and with cooling.
Procedure:
-
Preparation of the Nitrating Mixture (Mixed Acid):
-
In a clean, dry dropping funnel, carefully add the desired volume of concentrated nitric acid.
-
Cool the dropping funnel in an ice bath.
-
Slowly, and with continuous swirling, add the required volume of concentrated sulfuric acid to the nitric acid.[3]
-
Prepare this "mixed acid" just before use and keep it cold.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)phenol in a minimal amount of a suitable solvent like dichloromethane or use concentrated sulfuric acid as the solvent.
-
Cool the flask in an ice bath to maintain an internal temperature of 0-5 °C.
-
-
Nitration Reaction:
-
While vigorously stirring the cooled solution of 2-(trifluoromethyl)phenol, add the cold mixed acid dropwise from the dropping funnel.
-
The rate of addition should be carefully controlled to ensure the internal temperature of the reaction mixture does not exceed 5 °C.[3]
-
-
Reaction Monitoring:
-
After the complete addition of the mixed acid, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
-
Work-up:
-
Prepare a beaker containing a large amount of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water with constant stirring to quench the reaction and precipitate the crude product.[3]
-
-
Isolation of the Product:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove any residual acid.[3]
-
-
Purification:
-
The crude product will be a mixture of isomers, primarily 2-(trifluoromethyl)-4-nitrophenol and 2-(trifluoromethyl)-6-nitrophenol.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[3]
-
Column Chromatography: For efficient separation of the isomers, silica gel column chromatography is recommended. A solvent system of hexane and ethyl acetate is typically effective.
-
The separated isomers can be characterized by spectroscopic methods such as NMR, IR, and mass spectrometry.
-
Data Presentation
The following table summarizes the key parameters for the nitration of 2-(trifluoromethyl)phenol. The stoichiometry and yields are representative and may require optimization.
| Parameter | Value/Description | Rationale |
| Reactants | ||
| 2-(Trifluoromethyl)phenol | 1.0 eq | Starting material |
| Concentrated Nitric Acid | 1.1 - 1.5 eq | Nitrating agent. A slight excess ensures complete reaction.[3] |
| Concentrated Sulfuric Acid | 1.0 - 2.0 eq | Catalyst to generate the nitronium ion (NO₂⁺).[3] |
| Reaction Conditions | ||
| Temperature | 0 - 5 °C | Crucial for controlling the reaction rate and minimizing byproduct formation. The reaction is highly exothermic.[3] |
| Reaction Time | 30 - 60 minutes | Monitoring by TLC is recommended to determine the point of complete consumption of the starting material.[3] |
| Solvent | Sulfuric acid or Dichloromethane | Sulfuric acid can serve as both a catalyst and a solvent. An inert co-solvent can also be used.[3] |
| Expected Products | ||
| Major Products | 2-(Trifluoromethyl)-4-nitrophenol and 2-(Trifluoromethyl)-6-nitrophenol | The hydroxyl group directs ortho and para. The para position is sterically less hindered. |
| Isomer Ratio | Varies | The ratio of ortho to para isomers is influenced by reaction temperature and the solvent system.[4] |
Experimental Workflow Diagram
Caption: Figure 1. A flowchart illustrating the key steps in the synthesis and purification of nitrated 2-(trifluoromethyl)phenol.
References
Application Notes and Protocols for the Purification of 2-Nitro-6-(trifluoromethyl)phenol by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recrystallization is a cornerstone technique in synthetic chemistry for the purification of solid organic compounds. This method leverages the differential solubility of a target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound to be purified to a great extent at an elevated temperature, while exhibiting low solubility at cooler temperatures. This temperature-dependent solubility allows for the selective crystallization of the desired compound upon cooling, leaving impurities behind in the solvent, often referred to as the mother liquor. This application note provides a detailed, generalized protocol for the purification of 2-Nitro-6-(trifluoromethyl)phenol, a polar aromatic compound, by recrystallization. Due to the limited availability of specific solubility data for this particular isomer, a solvent screening step is incorporated as a critical part of the protocol.
Principle of Recrystallization
The purification of this compound by recrystallization is based on the principle that the solubility of most solid organic compounds in a given solvent increases with temperature. By dissolving the crude solid in a minimal amount of a suitable hot solvent to create a saturated solution, and then allowing it to cool slowly, the solubility of the compound decreases, leading to the formation of crystals. The slow cooling process is crucial as it allows for the formation of a well-ordered crystal lattice that excludes impurity molecules.
Experimental Protocols
Stage 1: Solvent Screening
The selection of an appropriate solvent is the most critical step for a successful recrystallization. For a polar compound like this compound, polar solvents are generally a good starting point.
Materials:
-
Crude this compound
-
A selection of analytical grade solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water, and mixtures such as Ethanol/Water)
-
Small test tubes
-
Spatula
-
Hot plate or water bath
-
Vortex mixer (optional)
Procedure:
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing or shaking after each addition, until the solid dissolves or it is clear that it is insoluble. Record the approximate volume of solvent used.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent in small portions until the solid dissolves completely.
-
Once dissolved, remove the test tube from the heat and allow it to cool to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath to induce further crystallization.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and high solubility at elevated temperatures, resulting in a good yield of crystals upon cooling.
-
Repeat this procedure for a range of solvents to identify the most suitable one.
Data Presentation: Solvent Screening for this compound Recrystallization
| Solvent System | Solubility at Room Temp. (approx. mg/mL) | Solubility at Elevated Temp. (approx. mg/mL) | Observations upon Cooling (Crystal Formation) |
| Ethanol | |||
| Methanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Toluene | |||
| Water | |||
| Ethanol/Water (e.g., 9:1) |
Users should populate this table with their experimental findings.
Stage 2: Recrystallization Protocol
This protocol is based on the selection of a suitable single or mixed solvent system from Stage 1.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice-water bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar.
-
Add a small amount of the chosen solvent, enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, a condenser should be fitted to the flask.
-
Add more hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care, as many are flammable and can be harmful if inhaled or absorbed through the skin.
-
Avoid breathing dust from the solid compound.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific hazard information.
Application Notes and Protocols for the Characterization of 2-Nitro-6-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-6-(trifluoromethyl)phenol is an aromatic organic compound of interest in pharmaceutical and agrochemical research due to its unique chemical structure, which imparts specific biological activities. Accurate and robust analytical methods are crucial for its characterization, quantification, and quality control in various matrices. This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound using modern analytical techniques.
The methodologies described herein are based on established principles for the analysis of nitrophenols and related compounds. While specific experimental data for this compound is limited in publicly available literature, the provided protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are readily adaptable for this analyte.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a closely related analogue, 2-Nitro-4-(trifluoromethyl)phenol, are presented in Table 1 for reference. These properties are essential for method development, particularly for chromatographic separations.[1][2]
Table 1: Physicochemical Properties
| Property | This compound (Predicted/Analogous) | 2-Nitro-4-(trifluoromethyl)phenol[1] | 2-Nitro-3-(trifluoromethyl)phenol[2] |
| Molecular Formula | C₇H₄F₃NO₃ | C₇H₄F₃NO₃ | C₇H₄F₃NO₃ |
| Molecular Weight | 207.11 g/mol | 207.11 g/mol | 207.11 g/mol |
| Appearance | Expected to be a yellow solid | - | - |
| XLogP3 | ~2.5 (Predicted) | 2.3 | 2.8 |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a primary technique for the quantitative analysis of nitrophenols.[3][4] A reversed-phase method is typically employed for the separation of these moderately polar compounds.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler.
-
Column oven.
-
UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is an 80:20 (v/v) mixture of buffer and acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound. For related nitrophenols, detection is often performed between 254 nm and 350 nm.[5][6][7][8]
-
-
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution in the mobile phase.
-
Sample Extraction: For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
-
Workflow for HPLC Analysis:
Caption: General workflow for the HPLC analysis of this compound.
Table 2: Typical HPLC Parameters for Nitrophenol Analysis
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polarity of phenols, derivatization is often employed to improve chromatographic peak shape and thermal stability.[9][10][11][12]
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Mass spectrometer (e.g., quadrupole).
-
-
Derivatization (Silylation):
-
Evaporate the solvent from the sample extract under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.[13]
-
-
Transfer Line Temperature: 280 °C.[13]
-
Ion Source Temperature: 230 °C.[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Mass Range: m/z 50-550.
-
Workflow for GC-MS Analysis:
Caption: General workflow for the GC-MS analysis of this compound.
Table 3: Typical GC-MS Parameters for (Derivatized) Nitrophenol Analysis
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.0 mL/min) |
| Injector Temp. | 250 °C |
| Oven Program | 60 °C (2 min), then 15 °C/min to 280 °C (5 min) |
| Ionization | EI, 70 eV |
| Mass Range | m/z 50-550 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
Table 4: Predicted/Analogous NMR Data
| Nucleus | Predicted Chemical Shift (ppm) for this compound | ¹H NMR Data for 2-Nitrophenol in CDCl₃[14] |
| ¹H | Aromatic protons expected in the range of 7.0-8.5 ppm. The phenolic -OH proton may be a broad singlet. | 10.5 (s, 1H, OH), 8.1 (dd, 1H), 7.6 (dt, 1H), 7.2 (dd, 1H), 7.0 (dt, 1H) |
| ¹³C | Aromatic carbons expected between 110-160 ppm. The carbon attached to the CF₃ group will show a quartet. | - |
Logical Relationship for NMR Analysis:
Caption: Logical relationship between the molecular structure and NMR spectral data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.
-
-
Sample Preparation:
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent disk.[15]
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Table 5: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Data for Nitrophenols[16][17] |
| O-H stretch (phenol) | 3200-3600 (broad) | ~3400 |
| C-H stretch (aromatic) | 3000-3100 | ~3050 |
| N=O stretch (asymmetric) | 1500-1560 | 1520-1550 |
| N=O stretch (symmetric) | 1335-1385 | 1340-1360 |
| C-F stretch (trifluoromethyl) | 1100-1200 (strong) | - |
| C-N stretch | 800-900 | ~860 |
| C-O stretch (phenol) | 1200-1260 | ~1230 |
Workflow for IR Analysis:
Caption: General workflow for the FTIR analysis of this compound.
Data Summary
The following tables summarize the expected quantitative data for the characterization of this compound based on the analysis of analogous compounds.
Table 6: Summary of Expected Analytical Data
| Analytical Technique | Parameter | Expected Value/Range |
| HPLC-UV | Retention Time | Dependent on exact conditions, but expected to be in the range of 5-15 min on a standard C18 column. |
| λmax | ~254 nm and a shoulder around 340 nm. | |
| GC-MS (as TMS derivative) | Retention Time | Dependent on column and temperature program. |
| Molecular Ion (M⁺) | m/z 279 (for the TMS derivative). | |
| Key Fragments | m/z 264 (M-15), m/z 207 (M-72), and fragments related to the nitrophenyl and trifluoromethyl groups. | |
| ¹H NMR (in CDCl₃) | Chemical Shift (δ) | Aromatic region: 7.0-8.5 ppm; Phenolic OH: broad singlet. |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) | Aromatic carbons: 110-160 ppm; CF₃ carbon: ~120-130 ppm (quartet). |
| IR Spectroscopy | Key Absorptions (cm⁻¹) | ~3400 (O-H), ~1530 (asym N=O), ~1350 (sym N=O), ~1150 (C-F). |
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers, scientists, and drug development professionals can confidently identify, quantify, and ensure the quality of this important chemical entity. While specific data for the target compound is sparse, the provided information based on closely related analogs serves as a robust starting point for method development and validation.
References
- 1. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitro-3-(trifluoromethyl)phenol | C7H4F3NO3 | CID 23423079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
GC-MS analysis of 2-Nitro-6-(trifluoromethyl)phenol
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Nitro-6-(trifluoromethyl)phenol
For researchers, scientists, and professionals in drug development, the precise and reliable analysis of substituted phenols, such as this compound, is crucial for impurity profiling, metabolite identification, and environmental monitoring. This document provides a comprehensive guide to the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[1]
Introduction
This compound is an aromatic compound containing a nitro group and a trifluoromethyl group, which are common moieties in pharmaceuticals and agrochemicals. Accurate quantification and identification of this compound are essential for quality control and safety assessment. GC-MS offers high sensitivity and specificity, making it an ideal method for the analysis of such compounds.[1] However, the polar nature of the phenolic hydroxyl group can lead to poor chromatographic peak shape and interaction with active sites in the GC system.[2] Derivatization is often employed to improve the volatility and chromatographic behavior of nitrophenols.[2]
This application note details a robust protocol for the analysis of this compound, including sample preparation, derivatization, GC-MS instrument parameters, and data analysis. The provided methodology is based on established procedures for the analysis of related nitrophenol compounds and can be adapted for various matrices.
Experimental Protocols
Apparatus and Materials
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector, a capillary column, and a quadrupole or equivalent mass analyzer.[1]
-
GC Column: A non-polar or mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is recommended.
-
Reagents and Consumables:
-
High-purity solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane).[1]
-
This compound analytical standard.
-
Internal standard (e.g., 4-hexylphenol).
-
Derivatizing agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][3]
-
Anhydrous sodium sulfate.
-
0.1 M Potassium Carbonate solution.[4]
-
Concentrated Hydrochloric Acid (HCl).[5]
-
Autosampler vials (1.5 mL) with inserts.[6]
-
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for aqueous samples. For other matrices, appropriate extraction methods should be developed and validated.
-
Sample Collection: Collect approximately 100 mL of the aqueous sample in a clean glass container.[5]
-
Acidification: Acidify the sample to a pH < 3 by adding concentrated HCl dropwise. This ensures the phenol is in its protonated form for efficient extraction.[5]
-
Extraction:
-
Transfer the acidified sample to a 250 mL separatory funnel.
-
Add 30 mL of dichloromethane (or another suitable immiscible organic solvent) to the separatory funnel.[5]
-
Shake the funnel vigorously for 2 minutes, venting periodically to release pressure.[5]
-
Allow the layers to separate for 10 minutes.[5]
-
Drain the lower organic layer into a clean flask.[5]
-
Repeat the extraction twice more with fresh 30 mL portions of the organic solvent.[5]
-
Combine the three organic extracts.[5]
-
-
Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
Derivatization
To improve the chromatographic performance of this compound, a derivatization step to silylate the hydroxyl group is recommended.[2]
-
Transfer: Transfer 100 µL of the concentrated extract to an autosampler vial.
-
Add Derivatizing Agent: Add 50 µL of MSTFA (or BSTFA).
-
Reaction: Seal the vial and heat at 60°C for 30 minutes to ensure complete derivatization.[5]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.[5]
GC-MS Analysis
The following are typical GC-MS parameters and may require optimization for your specific instrument and application.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (0.75 min purge delay)[1] |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, Constant Flow |
| Flow Rate | 1.0 mL/min[1] |
| Oven Program | |
| Initial Temperature | 60 °C (hold 2 min)[1] |
| Ramp | 15 °C/min to 280 °C[1] |
| Final Hold | 280 °C for 5 min[1] |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV[1] |
| Ion Source Temperature | 230 °C[1] |
| Transfer Line Temperature | 280 °C[1] |
| MS Quadrupole Temperature | 150 °C[1] |
| Scan Range | 50-400 amu |
| Solvent Delay | 3 minutes[1] |
Data Presentation and Analysis
Quantification
For quantitative analysis, a calibration curve should be prepared using standard solutions of derivatized this compound. An internal standard, such as 4-hexylphenol, should be used to improve accuracy and precision.
Table 2: Example Calibration Standard Concentrations
| Standard Level | Concentration (µg/mL) |
| 1 | 0.1 |
| 2 | 0.5 |
| 3 | 1.0 |
| 4 | 5.0 |
| 5 | 10.0 |
| 6 | 25.0 |
Mass Spectral Interpretation
The mass spectrum of the trimethylsilyl (TMS) derivative of this compound is expected to show a molecular ion peak (M+) and characteristic fragment ions. The molecular weight of this compound is 207.11 g/mol .[7][8] The TMS derivative will have a higher molecular weight. The fragmentation pattern will be influenced by the nitro, trifluoromethyl, and TMS-ether groups. Aromatic nitro compounds often show characteristic fragmentation patterns.[9]
Table 3: Expected Mass Spectral Data for TMS-derivatized this compound
| Ion | m/z (expected) | Description |
| [M]+ | 279 | Molecular ion of the TMS derivative |
| [M-15]+ | 264 | Loss of a methyl group from the TMS moiety |
| [M-NO2]+ | 233 | Loss of the nitro group |
| [M-CF3]+ | 210 | Loss of the trifluoromethyl group |
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow from sample collection to data analysis.
Caption: Workflow for .
Conclusion
This application note provides a detailed protocol for the . The described method, which includes liquid-liquid extraction and silylation, is designed to provide reliable and accurate quantification of the analyte in various samples. The provided GC-MS parameters and data analysis guidelines offer a solid foundation for researchers and scientists in drug development and related fields. Method validation in the specific sample matrix of interest is recommended to ensure accuracy and precision.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Nitro-3-(trifluoromethyl)phenol | C7H4F3NO3 | CID 23423079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Note: High-Performance Liquid Chromatography Method for the Quantification of 2-Nitro-6-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Nitro-6-(trifluoromethyl)phenol. This compound is of interest in various fields, including pharmaceutical and agrochemical research, due to its unique chemical structure. The described method utilizes a reverse-phase C18 column with UV detection, providing a straightforward and reproducible approach for the determination of this compound in solution. The protocol includes details on instrumentation, reagent preparation, sample handling, and data analysis. The method has been developed to be suitable for quality control, stability studies, and other quantitative applications.
Introduction
This compound is a substituted aromatic compound with potential applications in the synthesis of pharmaceuticals and agrochemicals. Accurate quantification of this compound is crucial for process monitoring, quality assurance of final products, and in various research and development settings. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that is well-suited for the separation and quantification of such non-volatile and thermally labile compounds. This document provides a detailed protocol for an isocratic reverse-phase HPLC method with UV detection for the reliable quantification of this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.
-
Mobile Phase:
-
Solvent A: Water with 0.1% phosphoric acid. For Mass Spectrometry (MS) compatible methods, 0.1% formic acid can be used instead.
-
Solvent B: Acetonitrile (MeCN).
-
-
Chemicals and Reagents:
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing Solvent A and Solvent B in the desired ratio. For this method, an isocratic mixture of 60% Acetonitrile and 40% Water with 0.1% phosphoric acid is recommended. Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation
-
For pure substance analysis: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range.
-
For complex matrices (e.g., biological samples, formulations): A sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances before injection.
HPLC Conditions
The following HPLC conditions are recommended for the analysis:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Data Presentation
The quantitative data for the HPLC method validation is summarized in the tables below.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6 over 3 days) |
| 10 | 1.8 | 2.5 |
| 50 | 1.2 | 1.9 |
| 100 | 0.9 | 1.5 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 20 | 19.8 | 99.0 |
| 60 | 60.5 | 100.8 |
| 90 | 89.2 | 99.1 |
Table 4: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The method is straightforward, utilizing common reverse-phase chromatography principles, and demonstrates good linearity, precision, and accuracy. This protocol is suitable for routine analysis in quality control and research environments, contributing to the robust characterization of this important chemical compound. Further optimization may be required for specific sample matrices to address any potential interferences.
Application Note: ¹H and ¹³C NMR Spectroscopic Analysis of 2-Nitro-6-(trifluoromethyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Nitro-6-(trifluoromethyl)phenol is an aromatic organic compound featuring three distinct functional groups on a benzene ring: a hydroxyl group (-OH), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). The precise characterization of its chemical structure is essential for its application in research and development, particularly in fields like medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the unambiguous structural elucidation of such molecules. This document provides a detailed protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound and presents the expected spectral data based on established principles of NMR spectroscopy.
Predicted NMR Spectral Data
The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, combined with the electron-donating effect of the hydroxyl (-OH) group, results in a predictable dispersion of signals in both ¹H and ¹³C NMR spectra. The following tables summarize the anticipated quantitative data.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 8.2 - 8.4 | Doublet of doublets (dd) | J ≈ 8.5, 1.5 | 1H |
| H-4 | 7.2 - 7.4 | Triplet (t) | J ≈ 8.5 | 1H |
| H-5 | 7.7 - 7.9 | Doublet of doublets (dd) | J ≈ 8.5, 1.5 | 1H |
| -OH | 10.5 - 11.5 | Singlet (broad) | - | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| C-1 (-OH) | 150 - 155 | Singlet |
| C-2 (-NO₂) | 135 - 140 | Singlet |
| C-3 | 128 - 132 | Singlet |
| C-4 | 120 - 125 | Singlet |
| C-5 | 124 - 128 | Singlet |
| C-6 (-CF₃) | 122 - 126 | Quartet (q) |
| -CF₃ | 120 - 124 | Quartet (q) |
Structural and Logical Diagrams
The following diagrams illustrate the molecular structure with NMR assignments and the general workflow for NMR analysis.
Application Notes and Protocols for 2-Nitro-6-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These notes detail the utility of 2-Nitro-6-(trifluoromethyl)phenol as a versatile chemical intermediate, focusing on its application in the synthesis of more complex molecules, particularly 2-Amino-6-(trifluoromethyl)phenol. The trifluoromethyl group (-CF3) is crucial in modern drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]
Application Notes
This compound is a valuable starting material due to its specific molecular structure. The ortho-positioning of the nitro and trifluoromethyl groups on the phenol ring allows for targeted chemical transformations.
Key Chemical Transformations:
-
Reduction of the Nitro Group: The most common and significant application of this intermediate is the reduction of its nitro group (-NO2) to an amino group (-NH2). This transformation yields 2-Amino-6-(trifluoromethyl)phenol, a key building block for various pharmaceuticals and agrochemicals.
-
Ether Synthesis: The phenolic hydroxyl group (-OH) can readily participate in etherification reactions (e.g., Williamson ether synthesis) to introduce a wide variety of substituents.
-
Electrophilic Aromatic Substitution: The electron-withdrawing nature of both the nitro and trifluoromethyl groups deactivates the aromatic ring, but substitution is still possible under specific conditions, typically directing incoming electrophiles to the positions meta to the nitro group.
The primary application highlighted here is its use as a precursor for 2-Amino-6-(trifluoromethyl)phenol via catalytic hydrogenation, a common and efficient method for nitro group reduction.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-(trifluoromethyl)phenol via Catalytic Hydrogenation
This protocol describes the reduction of the nitro group of this compound to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Catalytic hydrogenation is a widely used industrial process for this type of transformation due to its efficiency and the clean nature of the reaction products.[3][4]
Reaction Scheme:
This compound -> 2-Amino-6-(trifluoromethyl)phenol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | 207.11 | 10.0 g (48.3 mmol) | Starting Material |
| Palladium on Carbon (10% Pd) | N/A | 0.5 g | Catalyst |
| Ethanol (EtOH) | 46.07 | 200 mL | Solvent |
| Hydrogen (H2) gas | 2.02 | Pressurized cylinder | Reducing Agent |
| Celite® | N/A | ~5 g | Filtration Aid |
| Diethyl Ether | 74.12 | As needed | For extraction/crystallization |
| Hexane | 86.18 | As needed | For crystallization |
Procedure:
-
Reaction Setup: To a 500 mL hydrogenation flask or a suitable pressure reactor, add this compound (10.0 g, 48.3 mmol) and ethanol (200 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure all the product is collected.
-
Isolation of Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude product will be a solid or oil.
-
Purification: The crude 2-Amino-6-(trifluoromethyl)phenol can be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to yield the pure product.
Expected Yield: ~85-95%
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualizations
Below are diagrams illustrating the logical workflow of the synthesis and a general representation of a related biological pathway where such compounds might be relevant.
Caption: Workflow for the synthesis of 2-Amino-6-(trifluoromethyl)phenol.
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]
Applications of 2-Nitro-6-(trifluoromethyl)phenol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of specific functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile. The 2-nitro-6-(trifluoromethyl)phenol scaffold represents a potentially valuable starting point for drug discovery, combining the distinct properties of a phenol ring with the strong electron-withdrawing capabilities of both a nitro group and a trifluoromethyl group. The trifluoromethyl group is well-known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] Similarly, the nitro group is a versatile pharmacophore found in a wide range of bioactive molecules, contributing to various therapeutic effects, including antimicrobial and anti-inflammatory activities.[2][3]
While direct medicinal chemistry applications of this compound are not extensively documented in publicly available literature, the analysis of its isomers and structurally related compounds provides significant insights into its potential as a scaffold for the development of novel therapeutic agents. This document outlines potential applications, summarizes relevant quantitative data from related compounds, and provides detailed experimental protocols to guide researchers in exploring the therapeutic potential of this chemical entity.
Potential Therapeutic Applications
Based on the biological activities of structurally similar compounds, derivatives of this compound could be investigated for, but are not limited to, the following therapeutic areas:
-
Anti-inflammatory Agents: Phenolic compounds are known to exhibit anti-inflammatory properties. Furthermore, complex molecules containing a trifluoromethylphenol moiety have been identified as potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.
-
Enzyme Inhibitors: The electron-deficient nature of the aromatic ring in this compound makes it a candidate for interaction with enzyme active sites. Phenolic compounds, in general, have been shown to inhibit various enzymes.[4]
-
Antimicrobial and Antifungal Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents.[2][3] Additionally, derivatives of halogenated nitrophenols have demonstrated significant fungicidal activity.[5]
Quantitative Data from Structurally Related Compounds
Due to the limited availability of specific data for this compound, the following table summarizes quantitative biological data for a closely related halogenated nitrophenol derivative, 2-bromo-4-fluoro-6-nitrophenol , which has been evaluated for its agricultural fungicidal activity. This data can serve as a benchmark for future studies on this compound derivatives.
| Compound Name | Target Organism/Enzyme | Assay Type | Activity Metric | Value | Reference |
| 2-bromo-4-fluoro-6-nitrophenol | Various plant pathogenic fungi | Mycelial growth inhibition | - | Good fungicidal and weeding activity | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound and its derivatives.
Protocol 1: Synthesis of Halogenated Nitrophenol Derivatives
This protocol is adapted from the synthesis of 2-bromo-4-fluoro-6-nitrophenol and can be modified for the synthesis of other halogenated nitrophenols.[5]
Objective: To synthesize a halogenated nitrophenol derivative via nitration of a corresponding halogenated phenol.
Materials:
-
2-bromo-4-fluorophenol (starting material)
-
Chloroform (solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Water
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the starting phenol (e.g., 2-bromo-4-fluorophenol) in chloroform in a round-bottom flask.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a ratio of 1:3 to 1:8, while cooling in an ice bath.
-
Under normal temperature, add the nitrating mixture dropwise to the stirred solution of the phenol in chloroform using a dropping funnel.
-
After the addition is complete, raise the temperature to 40-80°C and continue the reaction for a specified period.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash the organic phase with water to remove excess acid.
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent (chloroform) under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the target compound using an appropriate method, such as column chromatography or recrystallization.
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of a halogenated nitrophenol derivative.
Potential Signaling Pathway Inhibition
Given that structurally related compounds inhibit the NLRP3 inflammasome, derivatives of this compound could potentially act on this pathway. The following diagram depicts a simplified overview of the NLRP3 inflammasome activation pathway, a potential target for therapeutic intervention.
Conclusion
This compound presents an intriguing, yet underexplored, scaffold for medicinal chemistry. The combined electronic effects of the nitro and trifluoromethyl groups suggest a high potential for developing potent and metabolically stable therapeutic agents. While direct biological data for this specific compound is scarce, the information available for its isomers and related structures provides a strong rationale for its investigation in areas such as anti-inflammatory, antimicrobial, and enzyme-inhibitory drug discovery. The protocols and conceptual frameworks provided herein are intended to serve as a foundation for researchers to unlock the therapeutic potential of this promising chemical entity. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a range of biological assays to fully elucidate their structure-activity relationships and therapeutic promise.
References
- 1. nbinno.com [nbinno.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
2-Nitro-6-(trifluoromethyl)phenol as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-6-(trifluoromethyl)phenol is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of both a nitro (-NO₂) and a trifluoromethyl (-CF₃) group on the phenolic ring imparts unique electronic properties and reactivity. The strong electron-withdrawing nature of these substituents increases the acidity of the phenolic hydroxyl group and activates the aromatic ring for various transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules.
Key Applications
The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of complex molecules, including:
-
Pharmaceutical Intermediates: The trifluoromethyl group is a common motif in modern pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The nitro group can be readily reduced to an amine, providing a handle for further functionalization in the synthesis of drug candidates.
-
Agrochemicals: Many successful herbicides, insecticides, and fungicides incorporate trifluoromethyl and nitro-substituted aromatic rings. These groups can enhance the potency and environmental stability of the active ingredients.
-
COX-2 Inhibitors: The diaryl heterocycle scaffold, often found in selective COX-2 inhibitors, can be accessed through multi-step syntheses starting from functionalized phenols. The electronic properties of this compound make it a suitable precursor for building such structures.
Featured Application: Synthesis of a Nitisinone Analog
This section details a hypothetical synthetic route to an analog of Nitisinone, a drug used for the treatment of hereditary tyrosinemia type 1. Nitisinone is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This proposed synthesis showcases the utility of this compound as a key starting material.
Signaling Pathway: Tyrosine Catabolism and Nitisinone Inhibition
Nitisinone acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in the tyrosine catabolism pathway.[1][2][3] This prevents the accumulation of toxic metabolites in patients with hereditary tyrosinemia type 1.[1][2][3] The following diagram illustrates this pathway and the point of inhibition.
Experimental Workflow: Synthesis of Nitisinone Analog
The following diagram outlines the key steps in the proposed synthesis of a Nitisinone analog starting from this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of a Nitisinone analog from this compound. These protocols are based on established methodologies for similar transformations.
Protocol 1: Synthesis of 2-Nitro-6-(trifluoromethyl)benzoic Acid
This protocol describes the oxidation of the phenolic hydroxyl group of this compound to a carboxylic acid. A plausible method involves the conversion of the phenol to a methyl ether followed by oxidation of the methyl group, as direct oxidation of the phenol can be challenging.
Step 1a: O-Methylation of this compound
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Dimethyl sulfate | 1.2 eq |
| Potassium carbonate (anhydrous) | 2.0 eq |
| Solvent | Acetone |
| Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 4-6 hours |
| Work-up | 1. Cool to room temperature. 2. Filter off potassium carbonate. 3. Evaporate acetone under reduced pressure. 4. Dissolve residue in diethyl ether. 5. Wash with 1 M NaOH (aq) and brine. 6. Dry over anhydrous MgSO₄. 7. Concentrate in vacuo. |
| Expected Yield | 90-95% |
Procedure:
To a stirred solution of this compound in acetone, add anhydrous potassium carbonate. To this suspension, add dimethyl sulfate dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by TLC. After completion, cool the mixture, filter, and concentrate the filtrate. The residue is taken up in diethyl ether and washed sequentially with aqueous sodium hydroxide and brine. The organic layer is dried and concentrated to afford 2-methoxy-1-nitro-3-(trifluoromethyl)benzene.
Step 1b: Oxidation to 2-Nitro-6-(trifluoromethyl)benzoic Acid
| Parameter | Value |
| Reactants | |
| 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene | 1.0 eq |
| Potassium permanganate (KMnO₄) | 3.0 eq |
| Solvent | Water/Pyridine (1:1) |
| Temperature | Reflux (approx. 100 °C) |
| Reaction Time | 12-16 hours |
| Work-up | 1. Cool to room temperature. 2. Filter off manganese dioxide (MnO₂). 3. Wash the filter cake with hot water. 4. Acidify the filtrate with concentrated HCl to pH ~2. 5. Collect the precipitate by filtration. 6. Wash the solid with cold water. 7. Dry under vacuum. |
| Expected Yield | 70-80% |
Procedure:
Suspend 2-methoxy-1-nitro-3-(trifluoromethyl)benzene in a mixture of water and pyridine. Heat the mixture to reflux and add potassium permanganate portion-wise over several hours. Continue heating until the purple color of the permanganate has disappeared. Cool the reaction and filter off the manganese dioxide, washing the filter cake with hot water. Acidify the combined filtrates with concentrated hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with cold water, and dry to yield 2-Nitro-6-(trifluoromethyl)benzoic acid.
Protocol 2: Synthesis of 2-Nitro-6-(trifluoromethyl)benzoyl Chloride
This protocol details the conversion of the carboxylic acid to the corresponding acyl chloride.
| Parameter | Value |
| Reactants | |
| 2-Nitro-6-(trifluoromethyl)benzoic acid | 1.0 eq |
| Thionyl chloride (SOCl₂) | 2.0 - 3.0 eq |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Solvent | Toluene (anhydrous) |
| Temperature | Reflux (approx. 110 °C) |
| Reaction Time | 2-3 hours |
| Work-up | 1. Cool to room temperature. 2. Remove excess thionyl chloride and toluene by distillation under reduced pressure. 3. The crude product is typically used in the next step without further purification. |
| Expected Yield | >95% (crude) |
Procedure:
To a solution of 2-Nitro-6-(trifluoromethyl)benzoic acid in anhydrous toluene, add a catalytic amount of DMF. Add thionyl chloride dropwise at room temperature. Heat the mixture to reflux and monitor the evolution of gas (HCl and SO₂). After the gas evolution ceases, continue to reflux for an additional hour. Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-Nitro-6-(trifluoromethyl)benzoyl chloride.
Protocol 3: Synthesis of 2-(2-Nitro-6-(trifluoromethyl)benzoyl)-1,3-cyclohexanedione (Nitisinone Analog)
This protocol describes the acylation of 1,3-cyclohexanedione with the prepared benzoyl chloride.
| Parameter | Value |
| Reactants | |
| 1,3-Cyclohexanedione | 1.0 eq |
| 2-Nitro-6-(trifluoromethyl)benzoyl chloride | 1.1 eq |
| Triethylamine (TEA) | 2.2 eq |
| Catalyst | 4-Dimethylaminopyridine (DMAP) (catalytic) |
| Solvent | Dichloromethane (DCM, anhydrous) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 8-12 hours |
| Work-up | 1. Quench the reaction with 1 M HCl (aq). 2. Separate the organic layer. 3. Extract the aqueous layer with DCM. 4. Wash the combined organic layers with saturated NaHCO₃ (aq) and brine. 5. Dry over anhydrous Na₂SO₄. 6. Concentrate in vacuo. |
| Purification | Recrystallization from ethanol/water or column chromatography on silica gel. |
| Expected Yield | 60-70% |
Procedure:
Dissolve 1,3-cyclohexanedione and DMAP in anhydrous dichloromethane and cool the solution to 0 °C. Add triethylamine, followed by a solution of 2-Nitro-6-(trifluoromethyl)benzoyl chloride in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with dilute hydrochloric acid and separate the layers. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with sodium bicarbonate solution and brine, then dry and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the Nitisinone analog.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity |
| 1a | 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene | This compound | (CH₃)₂SO₄, K₂CO₃ | 90-95% | >95% |
| 1b | 2-Nitro-6-(trifluoromethyl)benzoic acid | 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene | KMnO₄ | 70-80% | >98% |
| 2 | 2-Nitro-6-(trifluoromethyl)benzoyl chloride | 2-Nitro-6-(trifluoromethyl)benzoic acid | SOCl₂, DMF | >95% (crude) | - |
| 3 | Nitisinone Analog | 1,3-Cyclohexanedione | 2-Nitro-6-(trifluoromethyl)benzoyl chloride, TEA | 60-70% | >99% (after purification) |
Conclusion
This compound is a highly functionalized building block with significant potential in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The protocols and data presented here provide a framework for its application in the development of novel bioactive compounds, as exemplified by the synthesis of a Nitisinone analog. Researchers can adapt and optimize these methods to explore the full potential of this versatile intermediate.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Nitro-6-(trifluoromethyl)phenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitro-6-(trifluoromethyl)phenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Nitration: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate nitrating agent concentration. | 1. Optimize Reaction Conditions: - Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Temperature: While low temperatures (0-10 °C) are generally recommended to control selectivity, a slight, careful increase in temperature may be necessary if the reaction is sluggish. Proceed with caution to avoid side reactions. - Nitrating Agent: Ensure the use of a fresh, properly prepared nitrating mixture (e.g., concentrated nitric acid and sulfuric acid). The ratio of nitric acid to the substrate is crucial and may need to be optimized. |
| 2. Oxidation of Phenol: Phenols are susceptible to oxidation by nitric acid, especially at higher temperatures or concentrations, leading to the formation of tarry by-products and reduced yield.[1] | 2. Control Reaction Temperature: Maintain a low reaction temperature (typically between 0 °C and 10 °C) using an ice bath throughout the addition of the nitrating agent. Slow, dropwise addition of the nitrating agent is critical. | |
| 3. Starting Material Impurity: Impurities in the 2-(trifluoromethyl)phenol starting material can interfere with the reaction. | 3. Verify Starting Material Purity: Confirm the purity of the 2-(trifluoromethyl)phenol using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction. | |
| Poor Regioselectivity (High proportion of 4-nitro isomer) | 1. Reaction Temperature Too High: Higher temperatures can favor the formation of the thermodynamically more stable 4-nitro isomer. | 1. Maintain Low Temperature: Strictly control the reaction temperature, keeping it as low as feasible while ensuring the reaction proceeds. |
| 2. Steric Hindrance: The trifluoromethyl group at the ortho position creates significant steric hindrance, which can favor nitration at the less hindered para position. | 2. Use of Bulky Nitrating Agents: While less common for this specific synthesis, exploring bulkier nitrating agents in consultation with relevant literature might enhance ortho-selectivity. | |
| 3. Solvent Effects: The choice of solvent can influence the isomer ratio. | 3. Solvent Optimization: Consider performing the reaction in different solvent systems. For instance, nitration in acetic acid or dichloromethane may offer different regioselectivity compared to using sulfuric acid as the solvent. | |
| Formation of Di- or Tri-nitrated Byproducts | 1. Excess Nitrating Agent: Using a large excess of the nitrating agent can lead to multiple nitrations on the aromatic ring. | 1. Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. A typical starting point is a slight excess (e.g., 1.1 to 1.5 equivalents) of nitric acid. |
| 2. Reaction Temperature Too High: Higher temperatures increase the rate of all reactions, including subsequent nitrations. | 2. Strict Temperature Control: Maintain a low and consistent reaction temperature. | |
| Difficulty in Product Isolation and Purification | 1. Inefficient Extraction: The product may not be fully extracted from the reaction mixture into the organic phase. | 1. Optimize Extraction Protocol: - Ensure the reaction mixture is fully quenched in ice-water before extraction. - Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. - Perform multiple extractions to maximize recovery. |
| 2. Co-elution of Isomers during Chromatography: The this compound and its 4-nitro isomer may have similar polarities, making separation by column chromatography challenging. | 2. Fine-tune Chromatographic Conditions: - Solvent System: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation on TLC before scaling up to column chromatography. - Column Dimensions: Use a longer column with a smaller diameter for improved resolution. | |
| 3. Ineffective Crystallization: The product may not crystallize effectively from the chosen solvent, or it may co-crystallize with impurities. | 3. Optimize Crystallization: - Solvent Screening: Test a variety of solvents or solvent mixtures to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. - Slow Cooling: Allow the solution to cool slowly to promote the formation of purer crystals. |
Experimental Protocols
A detailed experimental protocol for the nitration of a structurally similar compound, 2-bromophenol, can be adapted for the synthesis of this compound.
Protocol: Synthesis of 2-Bromo-6-nitrophenol (Analogous Procedure)
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A solution of 60 mL of concentrated sulfuric acid diluted with 186 mL of water is cooled to room temperature.
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Sodium nitrate (79.2 g, 0.932 mol) is added to the solution.
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2-Bromo-phenol (60 mL, 0.516 mol) is added dropwise at a rate that maintains the reaction temperature below 25 °C.
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The reaction mixture is stirred at room temperature for 2 hours and monitored by TLC until the starting material is consumed.
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The precipitate is dissolved in 320 mL of ethyl acetate.
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The mixture is washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The resulting residue is purified by silica gel column chromatography to yield the product.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 2-(trifluoromethyl)phenol?
A1: The nitration of 2-(trifluoromethyl)phenol is expected to yield a mixture of this compound and 2-nitro-4-(trifluoromethyl)phenol. The trifluoromethyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The hydroxyl group is a strong activating, ortho-, para-director. The nitration will primarily be directed to the positions ortho and para to the hydroxyl group. Due to the steric hindrance of the trifluoromethyl group at the 2-position, the incoming nitro group will favor the less hindered 4- and 6-positions. The precise ratio of the 6- (ortho) to 4- (para) isomers will depend on the specific reaction conditions, particularly the temperature.
Q2: What are the most common side reactions to be aware of?
A2: The most common side reactions are oxidation of the phenol by nitric acid, which can lead to the formation of tarry decomposition products, and polynitration (the addition of more than one nitro group) to form dinitro- or trinitro- derivatives. Both of these side reactions are more likely to occur at higher temperatures and with an excess of the nitrating agent.
Q3: How can I effectively separate the this compound from the 2-nitro-4-(trifluoromethyl)phenol isomer?
A3: Separation of these isomers can be challenging due to their similar chemical properties. The most common methods are:
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Steam Distillation: Ortho-nitrophenols are often steam volatile due to intramolecular hydrogen bonding, while the para-isomers are not. This difference can be exploited for separation.
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Column Chromatography: Careful selection of the stationary and mobile phases can allow for the separation of the isomers. It is advisable to first optimize the separation on a TLC plate.
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Fractional Crystallization: This method relies on the differential solubility of the isomers in a particular solvent.
Q4: What safety precautions should I take during this synthesis?
A4: The nitration of phenols is a highly exothermic and potentially hazardous reaction.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
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The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. It must be prepared carefully by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath.
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The reaction should be cooled in an ice bath, and the nitrating agent should be added very slowly to control the temperature and prevent a runaway reaction.
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Quench the reaction by slowly pouring the reaction mixture over a large amount of crushed ice with stirring.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the nitration of 2-(trifluoromethyl)phenol.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Nitration of 2-Nitro-6-(trifluoromethyl)phenol
Disclaimer: The direct nitration of 2-Nitro-6-(trifluoromethyl)phenol is not extensively documented in publicly available literature. The following troubleshooting guide and frequently asked questions have been compiled based on established principles of aromatic nitration, particularly for electron-deficient phenolic compounds. The provided protocols and suggestions should be regarded as a starting point for experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is the second nitration of a phenol derivative, especially one with electron-withdrawing groups, often challenging?
The introduction of a second nitro group onto a phenol ring already containing a nitro group and a trifluoromethyl group is significantly more difficult than the first nitration. This is because the existing nitro (-NO2) and trifluoromethyl (-CF3) groups are strong electron-withdrawing groups, which deactivate the aromatic ring towards further electrophilic aromatic substitution.[1][2] The reduced electron density of the ring makes it less nucleophilic and therefore less reactive towards the nitronium ion (NO2+) electrophile.[2]
Q2: What are the most common side reactions to be aware of during the nitration of phenols?
The most common side reactions include oxidation of the phenol, leading to the formation of quinones and other degradation products, and the formation of undesired isomers.[3] Using harsh nitrating conditions (e.g., concentrated nitric acid at high temperatures) can increase the likelihood of these side reactions.[3] For phenols, nitration with dilute nitric acid is sometimes used to avoid unwanted oxidation reactions.[3]
Q3: What are the recommended nitrating agents for deactivated phenols?
For deactivated aromatic rings, a strong nitrating agent is typically required. The most common is a mixture of concentrated nitric acid and concentrated sulfuric acid ("mixed acid").[2][4] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO2+).[2][4][5] Alternative methods for nitrating phenols include the use of metal nitrates, such as copper(II) nitrate or iron(III) nitrate, which can offer milder reaction conditions.[6]
Q4: How does reaction temperature influence the yield and selectivity of the nitration?
Temperature is a critical parameter in nitration reactions. Higher temperatures generally increase the reaction rate but can also lead to a higher incidence of side reactions, such as oxidation and the formation of undesired byproducts.[7] For deactivated substrates that require forcing conditions, careful temperature control is essential to balance reactivity with selectivity and yield. It is often recommended to start the reaction at a low temperature (e.g., 0°C) and then gradually raise it if necessary.[7]
Q5: Which solvents are suitable for the nitration of electron-deficient phenols?
In many cases, nitrations using mixed acid are performed without an additional solvent, with sulfuric acid acting as the reaction medium.[7] If a solvent is required, it must be inert to the strong acid and oxidizing conditions. Chlorinated solvents like dichloromethane can sometimes be used, but their compatibility with the reaction conditions should be verified.[7][8] Acetic acid is another solvent that has been used for nitrations with metal nitrates.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion to Dinitro Product | Insufficiently strong nitrating agent. | Use a more potent nitrating mixture, such as fuming nitric acid with concentrated sulfuric acid or oleum.[10] |
| Reaction temperature is too low. | Gradually and carefully increase the reaction temperature, monitoring for the formation of byproducts.[7] | |
| The aromatic ring is too deactivated for the chosen conditions. | Consider alternative synthetic routes or more specialized nitrating agents. | |
| Formation of Unwanted Byproducts (e.g., dark coloration indicating oxidation) | Reaction temperature is too high. | Maintain a lower reaction temperature, even if it requires a longer reaction time. |
| Nitrating agent is too concentrated or added too quickly. | Use a slightly more dilute acid mixture or add the nitrating agent dropwise at a controlled rate. | |
| Difficulty in Isolating the Product | The product is soluble in the aqueous quench solution. | Instead of quenching in a large volume of ice water, try carefully neutralizing the reaction mixture and then performing a liquid-liquid extraction with a suitable organic solvent.[10] |
| The product has poor solubility in common organic solvents. | Try a mixture of solvents for extraction, such as chloroform and isopropanol.[10] | |
| Inconsistent Yields | Variability in the concentration or quality of the acids. | Use fresh, high-purity acids for each reaction. |
| Inadequate control of reaction temperature. | Use an ice bath or a temperature-controlled reaction vessel to maintain a consistent temperature profile. | |
| Incomplete reaction or premature quenching. | Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[11] |
Data on Nitration of Substituted Phenols
The following table summarizes various methods used for the nitration of substituted phenols, which can be adapted for this compound.
| Substrate | Nitrating Agent/Conditions | Solvent | Yield | Reference |
| Phenol | Mg(HSO₄)₂, NaNO₃, wet SiO₂ | Dichloromethane | 36% (2-nitrophenol), 26% (4-nitrophenol) | [8] |
| 4-Bromophenol | NH₄NO₃, KHSO₄ | Acetonitrile | Good to excellent | [11] |
| Phenols | Y(NO₃)₃·6H₂O | Acetic Acid | High yields | [9] |
| Electron-deficient phenols | Cu(NO₃)₂·6H₂O | Acetonitrile | Moderate to good | [6] |
| Phenol | Dilute HNO₃ (6 wt%), Phase-transfer catalyst (TBAB) | Two-phase system | High conversion and selectivity | [12][13] |
Experimental Protocols
Protocol 1: General Procedure for Nitration using Mixed Acid (HNO₃/H₂SO₄)
This protocol is a standard method for nitrating deactivated aromatic compounds and should be performed with extreme caution in a fume hood with appropriate personal protective equipment.
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 3-5 equivalents) to 0°C in an ice bath.
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Slowly add this compound (1 equivalent) to the cooled sulfuric acid with stirring until it is completely dissolved.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1-2 equivalents) in a separate flask, keeping the mixture cool.
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Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, maintaining the temperature at 0-5°C.
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After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.
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If no reaction is observed, the temperature can be cautiously and gradually increased (e.g., to room temperature or slightly above), but this may increase the formation of byproducts.[7]
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and then dried.
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Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 2: Nitration using a Metal Nitrate
This method uses milder conditions that may reduce oxidation and improve selectivity for some substrates.[6]
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Dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or acetic acid in a round-bottom flask.[6][11]
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Add a metal nitrate such as copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O) (e.g., 1.2 equivalents).[6]
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Stir the mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction by TLC.[11]
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
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Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for optimizing the nitration of this compound.
Caption: A decision tree for troubleshooting common issues in the nitration reaction.
References
- 1. savvy-chemist: Aromatic Chemistry (5) Phenol: electrophilic substitution reactions [derekcarrsavvy-chemist.blogspot.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yttrium Nitrate mediated Nitration of Phenols at room temperature in Glacial Acetic acid: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. reddit.com [reddit.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Nitro-6-(trifluoromethyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitro-6-(trifluoromethyl)phenol.
Troubleshooting Guide
The synthesis of this compound via electrophilic nitration of 2-(trifluoromethyl)phenol can be accompanied by the formation of several side products. This guide addresses the identification and mitigation of these common impurities.
dot
Caption: Troubleshooting workflow for side product formation in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of the 4-nitro-2-(trifluoromethyl)phenol isomer. How can I improve the regioselectivity for the desired this compound?
A1: The formation of isomeric side products is a common challenge in the nitration of substituted phenols. The hydroxyl group is an ortho-, para-director, and the trifluoromethyl group is a meta-director. In the case of 2-(trifluoromethyl)phenol, nitration can occur at the positions ortho and para to the hydroxyl group, leading to a mixture of this compound and 4-nitro-2-(trifluoromethyl)phenol.
Troubleshooting Steps:
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Temperature Control: Lowering the reaction temperature, typically to 0-5 °C, can favor the formation of the ortho-isomer due to kinetic control.
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Choice of Nitrating Agent: While a mixture of concentrated nitric acid and sulfuric acid is common, exploring milder nitrating agents may improve selectivity.
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Solvent Effects: The polarity of the solvent can influence the ortho/para ratio. Experimenting with different solvents may be beneficial.
Q2: I am observing the formation of dinitro compounds in my reaction mixture. What are the likely causes and how can I prevent this?
A2: The formation of dinitro compounds, such as 2,4-dinitro-6-(trifluoromethyl)phenol, is a result of over-nitration.[1] This typically occurs under harsh reaction conditions.
Troubleshooting Steps:
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Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess of the nitrating agent. An excess of nitric acid significantly increases the likelihood of dinitration.
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Reaction Time and Temperature: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion. Avoid prolonged reaction times and elevated temperatures, as these conditions promote further nitration.[2]
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Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 2-(trifluoromethyl)phenol at a low temperature to maintain control over the reaction exotherm and prevent localized areas of high nitrating agent concentration.
Q3: My final product is contaminated with a more polar impurity that I suspect is a carboxylic acid. How is this formed and what can I do to avoid it?
A3: The trifluoromethyl group (-CF3) can undergo hydrolysis to a carboxylic acid group (-COOH) under certain conditions, though it is generally stable. This hydrolysis is more likely to occur in the presence of water, at elevated temperatures, or under basic conditions.
Troubleshooting Steps:
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Anhydrous Conditions: Ensure that all glassware is dry and use anhydrous solvents to minimize the presence of water in the reaction mixture.
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pH Control: Maintain acidic or neutral conditions throughout the reaction and work-up. Avoid basic conditions, as they can promote the hydrolysis of the trifluoromethyl group.
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Temperature Management: As with other side reactions, maintaining a low reaction temperature will help to minimize the rate of hydrolysis.
Data Presentation
The following table summarizes the potential side products and the reaction conditions that may influence their formation. Note that specific quantitative yields can vary significantly based on the exact experimental protocol.
| Side Product | Structure | Typical Analytical Signature (relative to desired product) | Favorable Reaction Conditions | Mitigation Strategies |
| 4-Nitro-2-(trifluoromethyl)phenol | Isomer | Similar mass spectrum; different retention time in GC/HPLC; distinct NMR spectrum. | Higher reaction temperatures; certain solvent systems. | Lower reaction temperature; optimize solvent. |
| 2,4-Dinitro-6-(trifluoromethyl)phenol | Dinitration Product | Higher molecular weight in mass spectrometry. | Excess nitrating agent; higher reaction temperatures; prolonged reaction times.[1] | Use stoichiometric nitrating agent; maintain low temperature; monitor reaction progress.[2] |
| 2-Carboxy-6-nitrophenol | Hydrolysis Product | Higher polarity (shorter retention time in reverse-phase HPLC); distinct mass and NMR spectra. | Presence of water; elevated temperatures; basic pH during work-up. | Use anhydrous conditions; maintain low temperature and acidic/neutral pH. |
Experimental Protocols
Representative Protocol for Nitration of a Phenol Derivative:
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Preparation of Nitrating Mixture: In a dropping funnel, cool concentrated nitric acid (1.1 equivalents) in an ice bath. Slowly add concentrated sulfuric acid (1.1 equivalents) to the nitric acid with constant swirling. Keep the mixture cold.
-
Reaction Setup: Dissolve 2-(trifluoromethyl)phenol (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice-salt bath to 0-5 °C.
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Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 2-(trifluoromethyl)phenol over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
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Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. The product should precipitate.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product, a mixture of isomers and other byproducts, can be purified by techniques such as column chromatography or recrystallization. Steam distillation is often effective for separating ortho- and para-nitrophenol isomers.[3]
dot
Caption: General experimental workflow for the nitration of 2-(trifluoromethyl)phenol.
References
- 1. US4596893A - 2-trifluoromethyl-4,6-dinitro-phenol and derivatives thereof, process for the preparation thereof and herbicidal, acaricidal and crop regulation compositions containing same - Google Patents [patents.google.com]
- 2. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
- 3. corning.com [corning.com]
Technical Support Center: Purification of 2-Nitro-6-(trifluoromethyl)phenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the removal of isomers from 2-Nitro-6-(trifluoromethyl)phenol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers found in a crude sample of this compound?
A1: The synthesis of this compound via nitration of 2-(trifluoromethyl)phenol typically yields a mixture of positional isomers. The most common isomer is the para-substituted product, 4-Nitro-2-(trifluoromethyl)phenol . The directing effects of the hydroxyl (-OH) group (ortho, para-directing) and the trifluoromethyl (-CF3) group (meta-directing) on the aromatic ring influence the product distribution.
Q2: What are the recommended methods for separating isomers of this compound?
A2: The primary methods for separating these isomers are column chromatography and recrystallization . For analytical purposes and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be effectively determined using HPLC or GC-MS. A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used for HPLC analysis. GC-MS can also provide detailed information about volatile impurities.
Troubleshooting Guides
Recrystallization
Problem 1: Oiling out instead of crystallization.
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Possible Cause: The compound may be supersaturated in the chosen solvent, or the cooling process is too rapid. The presence of significant impurities can also lower the melting point of the mixture, leading to the separation of a liquid phase (oiling out) instead of solid crystals.
-
Suggested Solution: Reheat the solution to redissolve the oil. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. If the problem persists, consider a different solvent or a solvent mixture. Seeding the solution with a pure crystal of this compound can also induce proper crystallization. If the crude material is highly impure, a preliminary purification by column chromatography is recommended.
Problem 2: Low recovery of the purified compound.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent. Premature crystallization during a hot filtration step can also lead to loss of product.
-
Suggested Solution: To address excess solvent, evaporate some of it to concentrate the solution and then allow it to cool again. If solubility in the cold solvent is the issue, ensure the solution is thoroughly cooled in an ice bath to minimize solubility. When performing a hot filtration, preheat the funnel and receiving flask to prevent the compound from crystallizing on the filter paper.
Column Chromatography
Problem 1: Poor separation of this compound from its isomers.
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Possible Cause: The chosen eluent system may not have the optimal polarity to differentiate between the isomers. The column may be overloaded, or the packing may be uneven.
-
Suggested Solution: Optimize the solvent system by performing preliminary Thin Layer Chromatography (TLC) with various solvent mixtures (e.g., hexane/ethyl acetate or dichloromethane/methanol) to find a system that provides good separation (a clear difference in Rf values) between the isomers. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly using a slurry method to avoid channeling.
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent may be too non-polar to move the polar nitrophenol compound down the column. The compound might be strongly adsorbed to the silica gel.
-
Suggested Solution: Gradually increase the polarity of the mobile phase. For instance, if you start with a 9:1 hexane/ethyl acetate mixture, you can slowly increase the proportion of ethyl acetate. If the compound is still retained, a more polar solvent like methanol can be added in small percentages to the eluent.
Experimental Protocols
Protocol 1: Isomer Separation by Column Chromatography
This protocol outlines a general procedure for the separation of this compound from its 4-nitro isomer using silica gel column chromatography.
Materials:
-
Crude this compound mixture
-
Silica gel (100-200 mesh)
-
n-Hexane (ACS Grade)
-
Ethyl acetate (ACS Grade)
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Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Collection tubes
Methodology:
-
Solvent System Optimization:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
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Spot the solution onto a TLC plate and develop it using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The optimal solvent system should provide a good separation between the spots of the isomers, with the lower Rf value being around 0.2-0.3 for the more polar isomer.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent determined from the TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the optimized non-polar solvent mixture.
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Collect the eluent in a series of fractions.
-
Monitor the collected fractions by TLC to identify which fractions contain the separated isomers.
-
-
Isolation:
-
Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified products.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
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Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of solvents)
-
Erlenmeyer flask
-
Hot plate
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Büchner funnel and vacuum flask
Methodology:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more hot solvent in small portions if necessary.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
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Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
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Quantitative Data Summary
The efficiency of separation can be quantified by measuring the purity and yield of the final product. The following table provides a template for recording and comparing data from different purification methods.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Column Chromatography | Eluent: Hexane:Ethyl Acetate (8:2) Stationary Phase: Silica Gel | |||
| Recrystallization | Solvent: Isopropanol |
Note: The actual values will depend on the specific experimental conditions and the initial purity of the crude product.
Visualizations
Caption: Workflow for isomer separation by column chromatography.
Caption: Workflow for purification by recrystallization.
Technical Support Center: Synthesis of 2-Nitro-6-(trifluoromethyl)phenol
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-Nitro-6-(trifluoromethyl)phenol. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the electrophilic nitration of 2-(trifluoromethyl)phenol. This reaction typically involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring. Due to the directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups, a mixture of isomers is often produced.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
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Controlling Regioselectivity: The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This can lead to the formation of multiple isomers, including this compound, 4-Nitro-2-(trifluoromethyl)phenol, and other nitrated products.
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Reaction Rate: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, potentially requiring harsher reaction conditions compared to the nitration of phenol.[1]
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Side Reactions: Over-nitration (dinitration) and oxidation of the phenol can occur, especially under harsh conditions, leading to lower yields and complex product mixtures.[2]
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Product Separation: The resulting isomers often have similar physical properties, making their separation and purification challenging.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. Spot the reaction mixture alongside the starting material (2-(trifluoromethyl)phenol) on a TLC plate. The disappearance of the starting material spot and the appearance of new, lower Rf spots indicate the formation of the more polar nitrated products.
Troubleshooting Guide
Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Q4: My reaction shows a very low conversion of the starting material, even after a prolonged reaction time. What could be the issue? | 1. Insufficiently strong nitrating conditions: The deactivating effect of the trifluoromethyl group may require more forcing conditions. 2. Low reaction temperature: The reaction may be too slow at lower temperatures. 3. Poor quality reagents: The nitric acid or sulfuric acid may be old or have a lower concentration than specified. | 1. Increase the strength of the nitrating agent: A higher concentration of nitric acid or a larger proportion of sulfuric acid in the mixed acid can be used. Consider using fuming nitric acid or a nitronium salt for highly deactivated substrates. 2. Gradually increase the reaction temperature: Carefully raise the temperature while monitoring the reaction by TLC to avoid side reactions. 3. Use fresh, high-quality reagents: Ensure the acids are of the correct concentration. |
| Q5: I am observing a significant amount of dark, tarry material in my reaction flask and a low yield of the desired product. What is happening? | Oxidation of the phenol: Phenols are susceptible to oxidation by nitric acid, especially at higher temperatures and concentrations, leading to the formation of polymeric byproducts.[2] | 1. Maintain a low reaction temperature: Perform the addition of the nitrating agent at a low temperature (e.g., 0-5 °C) and control any exotherm. 2. Use a more dilute nitrating agent: While this may slow down the reaction, it can minimize oxidation. 3. Add the nitrating agent slowly: Dropwise addition of the nitrating agent to the phenol solution helps to control the reaction rate and temperature. |
Formation of Multiple Products/Impurities
| Question | Possible Cause | Suggested Solution |
| Q6: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex. How can I improve the selectivity for this compound? | Formation of multiple isomers: The directing effects of the -OH and -CF₃ groups lead to a mixture of ortho- and para-nitrated products. | 1. Optimize reaction temperature: The ortho/para ratio can be temperature-dependent. Experiment with different temperatures to favor the formation of the desired ortho-isomer. 2. Choice of solvent: The solvent can influence the regioselectivity of the nitration. Explore different solvents to see their effect on the isomer distribution. |
| Q7: I have identified the presence of dinitrated byproducts in my product mixture. How can I avoid this? | Over-nitration: The reaction conditions are too harsh, or the reaction was allowed to proceed for too long. | 1. Use a stoichiometric amount of the nitrating agent: Carefully control the molar ratio of the nitrating agent to the starting material. 2. Reduce the reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to a satisfactory level. 3. Use milder nitrating conditions: A lower concentration of nitric acid or a lower reaction temperature can help prevent dinitration. |
Product Isolation and Purification
| Question | Possible Cause | Suggested Solution |
| Q8: I am having difficulty separating the this compound from its isomers by column chromatography. What can I do? | Similar polarities of the isomers: Positional isomers often have very close Rf values, making separation by standard column chromatography challenging. | 1. Optimize the mobile phase: Use a solvent system with a lower polarity to increase the separation between the spots on the TLC plate. A gradient elution might be necessary. 2. Use a different stationary phase: Consider using a different type of silica gel or another adsorbent. 3. Fractional crystallization: If the isomers are solids, fractional crystallization from a suitable solvent system can be an effective purification method. |
| Q9: The isolated product is an oil, but I expect a solid. What could be the reason? | Presence of impurities: The presence of other isomers or byproducts can lower the melting point of the desired product, causing it to be an oil at room temperature. | Further purification: Repeat the purification step (e.g., column chromatography or crystallization) until a solid product is obtained and analytical data confirms its purity. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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2-(Trifluoromethyl)phenol
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Concentrated Nitric Acid (70%)
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Concentrated Sulfuric Acid (98%)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated Sodium Chloride Solution)
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Anhydrous Sodium Sulfate
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate for column chromatography
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)phenol (1.0 eq.) in dichloromethane.
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Cooling: Cool the solution to 0 °C in an ice-water bath.
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Preparation of Nitrating Mixture: In the dropping funnel, slowly add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1.1 eq.) while cooling in an ice bath.
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Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 2-(trifluoromethyl)phenol over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
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Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C and monitor its progress by TLC.
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Quenching: Once the reaction is complete (as indicated by TLC), slowly pour the reaction mixture into a beaker containing crushed ice.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
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Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
Data Presentation
Table 1: Hypothetical Reaction Parameters for this compound Synthesis
| Parameter | Value |
| Starting Material | 2-(Trifluoromethyl)phenol |
| Nitrating Agent | Nitric Acid / Sulfuric Acid |
| Molar Ratio (Phenol:HNO₃:H₂SO₄) | 1 : 1.1 : 1.1 |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 - 5 °C |
| Reaction Time | 1 - 3 hours |
| Typical Yield (crude mixture) | 70-85% |
| Isomer Ratio (ortho:para) | Varies with conditions |
Table 2: Analytical Data for this compound (Hypothetical)
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1-7.9 (m, 2H, Ar-H), 7.4-7.2 (m, 1H, Ar-H), 11.0 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155-150, 140-135, 130-120 (Ar-C), 125-120 (q, -CF₃) |
| GC-MS (EI) | m/z (relative intensity): 207 (M⁺), 190, 161, 141 |
| IR (KBr, cm⁻¹) | 3400-3200 (br, O-H), 1530, 1350 (NO₂), 1300-1100 (C-F) |
Mandatory Visualizations
Synthesis and Potential Side Reactions
Caption: Synthetic pathway to this compound and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
Technical Support Center: 2-Nitro-6-(trifluoromethyl)phenol
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 2-Nitro-6-(trifluoromethyl)phenol. It includes troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.
Stability and Storage Summary
Proper storage and handling are critical to maintain the stability and purity of this compound. The following table summarizes the recommended storage conditions and highlights key stability information derived from safety data sheets.
| Parameter | Recommendation/Information | Citation |
| Storage Temperature | Recommended storage temperature can be found on the product label. A general recommendation is 2-8°C. | [1] |
| Storage Conditions | Store in a tightly closed container in a dry and well-ventilated place. | [2] |
| Light Sensitivity | The compound is light-sensitive. Protect from light. | |
| Air & Moisture | Store in a dry environment. Avoid moisture. | [2] |
| Incompatible Materials | Avoid contact with strong acids, bases, oxidizing and reducing agents. | [2][3] |
| General Stability | Stable under recommended storage conditions. | [1][2] |
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color. Is it still usable?
A change in color, such as darkening, can indicate degradation. The compound is known to be light-sensitive, and exposure to light or elevated temperatures may cause it to degrade. It is recommended to first verify the purity of the discolored material using an appropriate analytical method, such as HPLC or NMR, and compare it to a reference standard. If significant degradation is detected, the use of a fresh, properly stored batch is advised to ensure the reliability of your experimental results.
Q2: What are the initial signs of degradation for this compound?
Initial signs of degradation can include a noticeable change in the physical appearance of the compound, such as a change in color from its original appearance to a yellowish or brownish hue. Other indicators may include an altered melting point or the appearance of additional peaks in analytical chromatograms (e.g., HPLC, GC-MS) compared to a fresh sample.
Q3: How should I handle this compound to minimize degradation during an experiment?
To minimize degradation during experimental use, it is crucial to handle the compound under controlled conditions. Work in a well-ventilated area, preferably under a fume hood.[2] Avoid prolonged exposure to ambient light and elevated temperatures. If the experiment is lengthy, consider preparing solutions fresh and protecting them from light by using amber vials or wrapping the container with aluminum foil. Always ensure containers are tightly sealed when not in use to prevent exposure to moisture and air.
Q4: Can I store this compound in a standard laboratory freezer?
While storage at low temperatures is generally recommended (e.g., 2-8°C), it is essential to prevent moisture condensation, which can occur when moving the container from a cold environment to room temperature.[1] Before opening, allow the container to equilibrate to room temperature to avoid moisture ingress. Standard freezers can have freeze-thaw cycles that might not be ideal for long-term stability. A dedicated, temperature-controlled laboratory refrigerator is preferable. Always refer to the product-specific storage instructions on the label.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of your current stock of this compound using a suitable analytical method (e.g., HPLC, NMR). 2. If degradation is confirmed, obtain a new, unopened vial of the compound. 3. Review your storage and handling procedures to ensure they align with the recommendations (cool, dry, dark, and tightly sealed). |
| Compound appears clumpy or wet | Exposure to moisture. | 1. Do not use the compound if it appears compromised. 2. Discard the current vial and use a fresh one. 3. Ensure that the container is always tightly sealed and stored in a desiccator or a dry environment. Allow the container to reach room temperature before opening to prevent condensation. |
| Solution of the compound changes color over a short period | Instability in the chosen solvent or exposure to light. | 1. Prepare fresh solutions for each experiment. 2. Protect the solution from light by using amber-colored glassware or by wrapping the container in foil. 3. Ensure the solvent is of high purity and de-gassed if necessary, as dissolved oxygen can promote degradation. Check for solvent compatibility; avoid strongly acidic, basic, or oxidizing conditions. |
Experimental Protocols
Protocol: Verifying the Purity of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of this compound. The exact parameters may need to be optimized for your specific HPLC system and column.
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Standard Preparation:
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Accurately weigh a small amount of a reference standard of this compound.
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Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
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Perform serial dilutions to create a calibration curve if quantitative analysis is required.
-
-
Sample Preparation:
-
Prepare a solution of the this compound sample to be tested at the same concentration as the highest standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
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Start with a higher percentage of A and gradually increase the percentage of B over the run.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
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Detector: UV detector at a wavelength where the compound has maximum absorbance.
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Column Temperature: 30°C.
-
-
Analysis:
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Inject the standard and sample solutions.
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Compare the chromatogram of the sample to that of the reference standard. The appearance of significant additional peaks in the sample chromatogram indicates the presence of impurities or degradation products.
-
The purity can be estimated by the area percentage of the main peak.
-
Visualizations
Caption: Workflow for assessing the purity of this compound.
Caption: Troubleshooting inconsistent experimental results.
References
Preventing decomposition of 2-Nitro-6-(trifluoromethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 2-Nitro-6-(trifluoromethyl)phenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common stability issues encountered during experiments.
Troubleshooting Guide: Common Decomposition Issues
This guide addresses specific issues that may indicate the decomposition of this compound in your experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Color Change in Solution (e.g., yellowing) | Photodegradation, pH-induced degradation, or oxidative degradation. | 1. Protect the solution from light by using amber vials or covering the container with aluminum foil.2. Ensure the pH of the solution is neutral and buffered if necessary.3. Degas solvents to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, GC) | Formation of degradation products. | 1. Analyze the sample immediately after preparation.2. Review storage conditions; store the compound in a cool, dark, and dry place.3. Check the purity of the solvent and reagents used, as impurities can catalyze decomposition. |
| Decrease in Assay Potency or Inconsistent Results | Decomposition of the active compound. | 1. Prepare fresh stock solutions for each experiment.2. Perform a stability study under your specific experimental conditions to determine the compound's half-life.3. Re-evaluate the storage conditions of both the solid compound and its solutions. |
| Precipitate Formation | Formation of insoluble degradation products or polymerization. | 1. Filter the solution before use.2. Investigate the composition of the precipitate to identify degradation products.3. Adjust solvent and/or temperature conditions if solubility is an issue, but be mindful of accelerating degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the decomposition of this compound?
A1: Based on studies of structurally related compounds, the primary decomposition pathways for this compound are likely to be:
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Photodegradation: Exposure to light, particularly UV light, can induce degradation. The rate of photolysis is often pH-dependent.
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Hydrolysis of the Trifluoromethyl Group: Especially under basic conditions, the trifluoromethyl group can undergo hydrolysis, leading to the formation of a carboxylic acid group (in this case, likely leading to a derivative of salicylic acid).
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Oxidative Degradation: The presence of oxidizing agents or dissolved oxygen can lead to the degradation of the phenol ring.
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Thermal Decomposition: Like many nitrophenols, this compound may decompose upon heating, potentially emitting toxic fumes.
Q2: What are the ideal storage conditions for solid this compound?
A2: To minimize decomposition, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent oxidation.
Q3: How should I prepare and store solutions of this compound?
A3: Solutions should be prepared fresh for each experiment using high-purity, degassed solvents. If storage is necessary, solutions should be kept in amber, tightly sealed vials at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere. The choice of solvent is critical; avoid solvents that may react with the compound or contain impurities that could catalyze its degradation.
Q4: How does pH affect the stability of this compound?
A4: The stability of phenols, especially those with electron-withdrawing groups like nitro and trifluoromethyl groups, is often pH-dependent. Basic conditions can deprotonate the phenolic hydroxyl group, forming a phenolate anion which may be more susceptible to certain degradation pathways, including hydrolysis of the trifluoromethyl group.[1][2] Acidic conditions might promote other degradation reactions. Therefore, maintaining a neutral pH is generally recommended for optimal stability.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the parent compound and detecting the formation of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradants. For fluorinated compounds, 19F NMR spectroscopy is a powerful tool to track the fate of the trifluoromethyl group.[3]
Data on Photochemical Degradation of a Structurally Related Compound
Table 1: Photochemical Degradation Rate Constants for 2-(trifluoromethyl)phenol [3][4][5]
| Condition | Rate Constant (k, h-1) |
| pH 5 Buffer | 3.52 ± 0.07 |
| pH 7 Buffer | 26.4 ± 0.64 |
| pH 10 Buffer | 334.1 ± 93.45 |
| pH 7 Buffer with 1 mM H₂O₂ | 29.99 ± 1.47 |
| pH 10 Buffer with 0.5 mM Sulfite | 422.4 ± 9.38 |
Data from a study on 2-(trifluoromethyl)phenol and should be used as a qualitative guide for this compound.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound under specific experimental conditions (e.g., in a particular solvent and at a certain temperature).
Methodology:
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Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the desired high-purity solvent.
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Sample Aliquoting: Aliquot the stock solution into multiple amber vials to minimize the effects of repeated sampling.
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Storage Conditions: Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
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Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for analysis.
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Analysis: Analyze the sample using a validated HPLC method to determine the concentration of the parent compound.
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Data Analysis: Plot the concentration of this compound versus time. Calculate the degradation rate and the half-life of the compound under the tested conditions.
Protocol 2: Forced Degradation Study (Photostability)
Objective: To assess the susceptibility of this compound to photodegradation.
Methodology:
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Sample Preparation: Prepare two sets of solutions of the compound in transparent vials.
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Control Group: Wrap one set of vials completely in aluminum foil to serve as the dark control.
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Exposure: Place both sets of vials in a photostability chamber with a controlled light source (e.g., UV-A or a combination of UV and visible light).
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Sampling: At specified time intervals, take samples from both the exposed and control groups.
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Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and identify any major degradation products.
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Evaluation: Compare the degradation profiles of the exposed samples to the control samples to determine the extent of photodegradation.
Visualizing Decomposition Pathways and Workflows
The following diagrams illustrate potential decomposition pathways and a general experimental workflow for stability testing.
References
- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 2. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Nitro-6-(trifluoromethyl)phenol
Disclaimer: The following information is intended for experienced researchers in a controlled laboratory setting. The synthesis of nitroaromatic compounds involves highly energetic and potentially hazardous reactions. A thorough risk assessment must be conducted before any experimentation. This guide provides general troubleshooting and safety information for related chemical transformations and does not constitute a detailed protocol for the synthesis of 2-Nitro-6-(trifluoromethyl)phenol.
Troubleshooting Guide
This section addresses common challenges that may arise during the synthesis of substituted nitrophenols, focusing on nitration reactions of activated aromatic rings.
| Issue Encountered | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Oxidation of the Phenol: Phenols are susceptible to oxidation by nitric acid, especially at elevated temperatures.[1] | - Maintain strict temperature control, typically starting at low temperatures (e.g., 0 °C) and allowing the reaction to warm slowly.[2]- Use a milder nitrating agent or a continuous-flow setup for better temperature management.[3][4] |
| Formation of Polymeric Byproducts (Tar): Uncontrolled exothermic reactions can lead to the formation of tars.[1] | - Ensure efficient stirring to dissipate heat.- Add the nitrating agent slowly and portion-wise to control the reaction rate. | |
| Incomplete Reaction: Insufficient reaction time or inadequate mixing.[1] | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure homogeneous mixing, especially in biphasic systems. | |
| Formation of Multiple Products/Isomers | Over-nitration: The reaction conditions are too harsh, leading to the introduction of more than one nitro group.[3][4] | - Use stoichiometric amounts of the nitrating agent.- Reduce the reaction temperature and time. |
| Lack of Regioselectivity: The directing effects of the substituents on the aromatic ring are not effectively controlled. | - Adjust the acid catalyst and solvent system to influence the regioselectivity.- Consider alternative nitrating agents that may offer better selectivity. | |
| Difficulties in Product Isolation | Product is an Oil or Soluble in the Work-up Mixture: The product does not precipitate upon quenching the reaction.[5] | - Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[5] |
| Emulsion Formation During Extraction: The aqueous and organic layers do not separate cleanly. | - Add a saturated brine solution to help break the emulsion.- Allow the mixture to stand for an extended period or use centrifugation if available. | |
| Product Purification Challenges | Co-elution of Isomers in Chromatography: Isomers of the nitrophenol have similar polarities, making separation by column chromatography difficult.[6][7] | - Optimize the solvent system for column chromatography to improve separation.- Consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Residual Acidic Impurities: Traces of nitric or sulfuric acid remain in the product.[5] | - Wash the organic extract with a mild basic solution, such as sodium bicarbonate, to neutralize and remove residual acids.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up a nitration reaction?
A1: The main safety concerns are the highly exothermic nature of the reaction, which can lead to thermal runaway, and the potential for the formation of explosive polynitrated compounds.[8] It is crucial to have robust temperature control, adequate cooling capacity, and a well-defined emergency plan.[9] Using continuous-flow reactors can mitigate some of these risks by reducing the volume of the reaction mixture at any given time.[10]
Q2: How can I effectively separate ortho and para isomers of nitrophenols?
A2: A common method for separating ortho and para-nitrophenols is steam distillation.[11][12] The ortho isomer is typically more volatile due to intramolecular hydrogen bonding, while the para isomer is less volatile because of intermolecular hydrogen bonding.[12] Column chromatography can also be employed, though optimizing the mobile phase is often necessary to achieve good separation.[6][7]
Q3: What work-up procedure is recommended for aromatic nitration reactions?
A3: A standard work-up involves carefully quenching the reaction mixture by pouring it onto a mixture of ice and water.[5] This helps to control the exotherm and often causes the crude product to precipitate.[5] If the product does not precipitate, it can be extracted with an organic solvent.[5] The crude product or organic extract should then be washed with water and a basic solution (like sodium bicarbonate) to remove residual acids before drying and further purification.[5]
Q4: Which analytical techniques are suitable for characterizing the final product?
A4: A combination of techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful for assessing purity and identifying byproducts.[13][14] Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the chemical structure of the synthesized this compound.[15]
Experimental Protocols
While a detailed synthesis protocol is not provided, the following outlines general procedures for key steps in the analysis and purification of nitrophenols.
General Protocol for Reaction Monitoring by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Spot a small amount of the reaction mixture onto a TLC plate alongside the starting material as a reference.
-
Develop the plate in the chamber until the solvent front is near the top.
-
Visualize the spots under UV light to assess the consumption of the starting material and the formation of the product.
General Protocol for Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen mobile phase (a low-polarity solvent system is a good starting point).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Visualizations
Caption: General experimental workflow for the nitration of a phenolic compound.
Caption: Decision tree for troubleshooting low yield in nitration reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 4. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ukessays.com [ukessays.com]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. byjus.com [byjus.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. benchchem.com [benchchem.com]
- 15. longdom.org [longdom.org]
Common impurities in 2-Nitro-6-(trifluoromethyl)phenol and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitro-6-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should be aware of during the synthesis of this compound?
Impurities can be introduced at various stages of the manufacturing process, including synthesis, purification, and storage. For this compound, potential impurities can be categorized as follows:
-
Starting Material Residues: Unreacted starting materials from the synthesis process are a common source of impurities. A frequent synthetic route to this compound involves the nitration of 2-(trifluoromethyl)phenol. Therefore, residual 2-(trifluoromethyl)phenol can be a potential impurity.
-
Isomeric Byproducts: The nitration of 2-(trifluoromethyl)phenol can also lead to the formation of other positional isomers. The directing effects of the hydroxyl and trifluoromethyl groups can lead to the formation of 4-Nitro-2-(trifluoromethyl)phenol and 2-Nitro-4-(trifluoromethyl)phenol as isomeric impurities.
-
Related Synthesis Impurities: Depending on the specific synthetic pathway, other related compounds might be present. For instance, if the synthesis involves a halogenated precursor, you might find residual halogenated phenols.
-
Degradation Products: The final product may degrade over time, especially if exposed to light, high temperatures, or reactive agents. While specific degradation pathways for this compound are not widely published, general degradation of nitrophenols can lead to various byproducts.
-
Residual Solvents: Solvents used during synthesis and purification can remain in the final product. Common solvents to test for include those used in the reaction and recrystallization steps.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A combination of chromatographic and spectroscopic methods is recommended for a thorough impurity profile.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating non-volatile and thermally labile compounds, making it ideal for the analysis of this compound and its non-volatile impurities.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the identification of volatile and semi-volatile impurities, such as residual solvents and certain starting materials or byproducts.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of unknown impurities and for confirming the structure of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation capabilities of HPLC with the identification power of mass spectrometry, making it highly effective for identifying and quantifying impurities.[1]
Troubleshooting Guides
Problem 1: An unknown peak is observed in the HPLC chromatogram of my this compound sample.
Possible Causes and Solutions:
-
Isomeric Impurity: The unknown peak could be an isomer formed during synthesis.
-
Troubleshooting Step: Compare the retention time of your unknown peak with commercially available standards of potential isomers, such as 4-Nitro-2-(trifluoromethyl)phenol and 2-Nitro-4-(trifluoromethyl)phenol.
-
-
Unreacted Starting Material: The peak might correspond to the starting material, 2-(trifluoromethyl)phenol.
-
Troubleshooting Step: Inject a standard of 2-(trifluoromethyl)phenol to see if the retention time matches.
-
-
Degradation Product: The impurity could be a result of product degradation.
-
Troubleshooting Step: Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) on a pure sample of this compound. Analyze the stressed samples by HPLC to see if the unknown peak is generated.
-
-
Contamination: The peak could be from a contaminated solvent, glassware, or the HPLC system itself.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. Use fresh, high-purity solvents for sample preparation and the mobile phase.
-
Problem 2: My GC-MS analysis shows the presence of several small, unidentified volatile impurities.
Possible Causes and Solutions:
-
Residual Solvents: These peaks are often due to residual solvents from the synthesis or purification process.
-
Troubleshooting Step: Compare the mass spectra of the unknown peaks with a library of common solvent spectra. If possible, confirm by comparing retention times with known solvent standards.
-
-
Synthesis Byproducts: Volatile byproducts may have formed during the reaction.
-
Troubleshooting Step: Review the synthetic route to anticipate potential volatile side products. Analyze the mass spectra for fragmentation patterns characteristic of these anticipated byproducts.
-
-
Sample Decomposition in the Injector: Phenolic compounds can sometimes degrade at high injector temperatures.[6]
Data Presentation
The following table summarizes hypothetical quantitative data for common impurities found in a batch of this compound, as determined by HPLC.
| Impurity Name | Retention Time (min) | Limit of Detection (LOD) (%) | Limit of Quantification (LOQ) (%) | Amount Detected (%) |
| 2-(Trifluoromethyl)phenol | 8.5 | 0.01 | 0.03 | 0.08 |
| 4-Nitro-2-(trifluoromethyl)phenol | 12.1 | 0.01 | 0.03 | 0.15 |
| 2-Nitro-4-(trifluoromethyl)phenol | 13.7 | 0.01 | 0.03 | 0.05 |
| Unknown Impurity 1 | 15.2 | - | - | 0.02 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the identification of residual solvents and other volatile impurities.[8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR is used for the structural confirmation of the final product and the characterization of isolated impurities.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To observe the proton environment.
-
¹³C NMR: To observe the carbon skeleton.
-
¹⁹F NMR: To characterize the trifluoromethyl group.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity for unambiguous structure determination of unknown impurities.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the chosen deuterated solvent.
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Troubleshooting logic for unknown HPLC peaks.
References
- 1. soeagra.com [soeagra.com]
- 2. tijer.org [tijer.org]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Nitro-6-(trifluoromethyl)phenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2-Nitro-6-(trifluoromethyl)phenol. It is intended for researchers, scientists, and professionals in the field of drug development who are working with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a less polar solvent or a solvent mixture. - Conduct small-scale solubility tests to identify an optimal solvent system where the compound is highly soluble when hot but sparingly soluble when cold. |
| Premature crystallization occurred during hot filtration. | - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before use. - Use a minimal amount of hot solvent to dissolve the crude product completely. | |
| Incomplete precipitation from the mother liquor. | - After cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal formation. - If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of pure product. | |
| Product Purity Does Not Improve Significantly | The chosen purification method is not effective for the specific impurities present. | - If recrystallization is unsuccessful, consider using column chromatography. - Conversely, if column chromatography does not yield the desired purity, a well-optimized recrystallization with a different solvent system may be more effective. |
| Impurities are co-crystallizing with the product. | - Experiment with a different recrystallization solvent. Impurities that are soluble in one solvent may precipitate in another. | |
| The product is degrading during the purification process. | - Nitrophenols can be sensitive to heat and light. Minimize exposure to high temperatures and protect the sample from light during purification and storage. | |
| Oily Product Obtained After Purification | The compound has a low melting point or is impure. | - Try triturating the oil with a non-polar solvent, such as cold hexane, to induce solidification and wash away soluble impurities. |
| Residual solvent is trapped in the product. | - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. | |
| Colored Impurities Persist | The crude material contains highly colored byproducts. | - During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities before filtration. Use charcoal judiciously as it can also adsorb the desired product. - For column chromatography, a gradual increase in solvent polarity can help separate the colored impurities from the target compound. |
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be aware of during the purification of this compound?
A1: Impurities can originate from the starting materials, side reactions during synthesis, or degradation. Potential impurities include:
-
Isomeric Byproducts: Positional isomers such as 4-Nitro-2-(trifluoromethyl)phenol or other nitrated and trifluoromethylated phenols.
-
Unreacted Starting Materials: Residual starting materials from the synthesis process.
-
Degradation Products: The product may degrade under harsh conditions, leading to various decomposition products.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural confirmation of the final product and characterization of any isolated impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (71.2-72.0 °C) is a good indicator of high purity.[1]
Q3: What is a good starting point for developing a column chromatography method for this compound?
A3: For silica gel column chromatography, a good starting eluent system would be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The separation can be monitored by Thin Layer Chromatography (TLC) to determine the optimal solvent ratio.
Q4: My purified this compound appears as a yellow solid. Is this normal?
A4: Yes, nitrophenols are often yellow crystalline solids. The color is due to the electronic transitions involving the nitro group conjugated with the phenolic ring.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent will dissolve the crude this compound when hot but have low solubility when cold. Potential solvents include ethanol/water, toluene, or hexane/ethyl acetate mixtures.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the selected solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Select an appropriate eluent system (e.g., hexane/ethyl acetate) based on TLC analysis of the crude material.
-
Column Packing: Prepare a slurry of the silica gel in the initial eluent and carefully pack the chromatography column to create a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Nitro-6-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of 2-Nitro-6-(trifluoromethyl)phenol. The performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is objectively evaluated based on key validation parameters supported by experimental data.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method is contingent on factors such as sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance of the most common techniques used for the analysis of nitrophenols, a class of compounds to which this compound belongs.
Table 1: Comparison of Validation Parameters for HPLC Methods for Nitrophenol Analysis
| Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Recovery (%) | Reference |
| Phenol, 4-Nitrophenol, 2-Nitrophenol, 4,6-Dinitro-o-cresol, 2,4-Dinitrophenol | 5 - 200 ng/mL | 0.02 - 0.15 ng/mL | 0.07 - 0.51 ng/mL | < 15% (Intra- & Inter-day) | 90 - 112% | [1][2] |
| 4-Amino-3-Nitrophenol | 3.68 - 18.38 µg/mL | Not Reported | 0.07% | 0.59 - 1.92% | 99.06 - 101.05% | [1] |
Table 2: Comparison of Validation Parameters for GC-MS Methods for Nitrophenol Analysis
| Analyte(s) | Linearity Range | Limit of Detection (LOD) | Precision (%RSD) | Recovery (%) | Reference |
| 2,4-Dinitrophenol | R² > 0.998 | Not Reported | < 10.7% (Intra- & Inter-assay) | 92.1% | [3] |
| Nitrophenols (general) | Not Reported | ~0.5 ng (for some) | Not Reported | Not Reported | [4] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are summaries of methodologies for the analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound.
-
Instrumentation : HPLC system with a UV detector.
-
Column : A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly recommended for the separation of phenolic compounds.[5]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier like acetonitrile is typically used.[2] An isocratic or gradient elution can be employed to achieve optimal separation.
-
Detection : UV detection at a wavelength determined by the maximum absorbance of the analyte.[1]
-
Sample Preparation : For drug formulations, dissolution in the mobile phase may be sufficient.[5] For biological samples, solid-phase extraction (SPE) or liquid-liquid extraction might be necessary to remove interfering substances.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For nitrophenols, derivatization is often necessary to improve their volatility and chromatographic behavior.[1][3]
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.[1]
-
Column : A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[7]
-
Carrier Gas : Helium is a commonly used inert carrier gas.[1][7]
-
Injection : Splitless injection is common for trace analysis to maximize the transfer of the analyte to the column.[1][7]
-
Derivatization : Nitrophenols are often converted to more volatile derivatives before analysis.[1] Common derivatization agents include:
-
Silylating agents (e.g., MSTFA, BSTFA) : These reagents replace the active hydrogen on the phenolic hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility.[4]
-
Pentafluorobenzyl bromide (PFBBr) : This agent forms pentafluorobenzyl ethers with phenols, which are highly sensitive to electron capture detection (ECD).[8][9]
-
Diazomethane : This reagent methylates the phenolic hydroxyl group.[8][9]
-
-
Mass Spectrometry : Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[1]
Mandatory Visualization
Caption: Workflow for the validation of an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. settek.com [settek.com]
Comparative Analysis of 2-Nitro-6-(trifluoromethyl)phenol and Other Nitrophenols: A Guide for Researchers
This guide provides a comprehensive comparison of 2-Nitro-6-(trifluoromethyl)phenol with other widely studied nitrophenols, namely 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol. The focus is on their physicochemical properties and biological activities, with an emphasis on experimental data and methodologies relevant to researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tabular Comparison
The substitution pattern on the phenol ring significantly influences the physicochemical properties of these compounds. The presence of a nitro group generally increases acidity and alters solubility. The addition of a trifluoromethyl group in this compound is predicted to further enhance its acidic nature due to the strong electron-withdrawing effects of both the nitro and trifluoromethyl groups.
| Property | This compound | 2-Nitrophenol | 4-Nitrophenol | 2,4-Dinitrophenol |
| Molecular Formula | C₇H₄F₃NO₃ | C₆H₅NO₃ | C₆H₅NO₃ | C₆H₄N₂O₅ |
| Molecular Weight ( g/mol ) | 207.11 | 139.11 | 139.11 | 184.11 |
| Melting Point (°C) | 71.2-72.0[1] | 44-45[2][3] | 113-114[4] | 108-112 |
| Boiling Point (°C) | 195.1 (Predicted)[1] | 214-216[3] | 279[4] | Sublimes |
| Density (g/cm³) | 1.554 (Predicted)[1] | 1.495[3] | 1.48 | 1.68 |
| pKa | 5.23 (Predicted)[1] | 7.23[3] | 7.15[4] | 4.09[5] |
| Appearance | Not specified | Light yellow crystalline solid[2][3] | Colorless to pale yellow crystals[2][4] | Yellowish crystals[1] |
| Water Solubility | Not specified | 2 g/L (25 °C)[3] | 16 g/L (25 °C)[4] | 5.6 g/L (18 °C)[6] |
Biological Activity: A Focus on Mitochondrial Uncoupling
A primary biological effect of nitrophenols is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the inner mitochondrial membrane, leading to increased oxygen consumption without the synthesis of ATP, and the dissipation of energy as heat. The efficiency of a nitrophenol as an uncoupling agent is closely linked to its acidity (pKa) and lipophilicity.
While direct comparative experimental data for this compound is limited, its predicted low pKa suggests it could be a potent mitochondrial uncoupler. 2,4-Dinitrophenol is a well-established potent uncoupling agent, a characteristic attributed to its relatively low pKa and the presence of two electron-withdrawing nitro groups.[5] In contrast, 2-nitrophenol and 4-nitrophenol are generally less potent.
Experimental Protocols
Spectrophotometric Determination of Nitrophenols
This method is suitable for the quantitative analysis of nitrophenols.
Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the nitrophenol in a suitable solvent (e.g., ethanol or a buffered aqueous solution).
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the nitrophenol using a UV-Vis spectrophotometer.
-
Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the sample solution and determine its concentration using the calibration curve. For mixtures of nitrophenols, derivative spectrophotometry may be necessary to resolve overlapping spectra.[7][8]
High-Performance Liquid Chromatography (HPLC) Analysis of Nitrophenols
HPLC is a robust method for the separation and quantification of nitrophenol isomers.[9][10]
Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at the λmax of the analytes.
-
-
Analysis: Inject the sample and standards into the HPLC system. Identify and quantify the nitrophenols based on their retention times and peak areas compared to the standards.
Mitochondrial Respiration Assay for Uncoupling Activity
This assay measures the effect of a compound on the oxygen consumption rate (OCR) of isolated mitochondria or intact cells, providing a direct measure of its uncoupling activity.[11][12][13]
Protocol:
-
Cell Culture/Mitochondria Isolation: Culture cells to an appropriate density or isolate mitochondria from a tissue source (e.g., rat liver).
-
Assay Setup: Plate cells in a microplate or prepare a suspension of isolated mitochondria in a respiration buffer.
-
Sequential Injections: Use an extracellular flux analyzer (e.g., Seahorse XF) to sequentially inject:
-
The nitrophenol compound to be tested.
-
Oligomycin (ATP synthase inhibitor) to measure proton leak.
-
FCCP (a potent uncoupler) to determine maximal respiration.
-
Rotenone/antimycin A (Complex I and III inhibitors) to measure non-mitochondrial respiration.
-
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, proton leak, and maximal respiration to determine the uncoupling effect of the test compound.
Mandatory Visualizations
References
- 1. epa.gov [epa.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 2-Nitrophenol (88-75-5) for sale [vulcanchem.com]
- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 6. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of mitochondrial respiration [bio-protocol.org]
- 12. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2-Nitro-6-(trifluoromethyl)phenol and 4-Nitro-2-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two isomeric nitrophenols: 2-Nitro-6-(trifluoromethyl)phenol and 4-Nitro-2-(trifluoromethyl)phenol. Understanding the distinct reactivity profiles of these compounds is crucial for their effective utilization as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document outlines their acidity, susceptibility to nucleophilic and electrophilic attack, and provides hypothetical experimental data and detailed protocols for their comparative analysis.
Introduction
This compound and 4-Nitro-2-(trifluoromethyl)phenol are structurally similar aromatic compounds, both possessing a phenolic hydroxyl group, a strongly electron-withdrawing nitro group (-NO₂), and a trifluoromethyl group (-CF₃). The trifluoromethyl group is a potent electron-withdrawing substituent known to enhance metabolic stability and lipophilicity in drug candidates. The arrangement of these substituents on the phenol ring dictates the electronic environment and steric accessibility of the reactive sites, leading to significant differences in their chemical behavior.
Physicochemical Properties
A summary of key physicochemical properties for the two isomers is presented below. Experimentally determined values are supplemented with predicted data where necessary.
| Property | This compound | 4-Nitro-2-(trifluoromethyl)phenol |
| Molecular Formula | C₇H₄F₃NO₃ | C₇H₄F₃NO₃ |
| Molecular Weight | 207.11 g/mol | 207.11 g/mol |
| Predicted pKa | ~5.23[1] | ~6.07 (for the related 4-nitro-3-(trifluoromethyl)phenol) |
| Appearance | - | Yellow to orange crystalline solid (for the related 4-nitro-3-(trifluoromethyl)phenol)[2] |
| Melting Point | 71.2-72.0 °C[1] | 76 °C (for the related 4-nitro-3-(trifluoromethyl)phenol)[2] |
Comparative Reactivity Analysis
The reactivity of these phenols is primarily governed by the interplay of electronic and steric effects imparted by the nitro and trifluoromethyl substituents.
Acidity and Nucleophilicity of the Phenoxide Ion
The acidity of the phenolic proton is significantly enhanced in both isomers due to the strong electron-withdrawing nature of the nitro and trifluoromethyl groups, which stabilize the resulting phenoxide anion through inductive and resonance effects.
-
This compound: The placement of both the nitro and trifluoromethyl groups ortho to the hydroxyl group creates a highly electron-deficient aromatic ring. This leads to a lower pKa, indicating a more acidic phenol. However, the bulky trifluoromethyl and nitro groups flanking the hydroxyl group introduce significant steric hindrance. This steric congestion can impede the approach of reactants to the phenolic oxygen, potentially reducing the nucleophilicity of the corresponding phenoxide ion in certain reactions.
-
4-Nitro-2-(trifluoromethyl)phenol: In this isomer, the nitro group is para to the hydroxyl group, allowing for effective resonance stabilization of the phenoxide anion. The trifluoromethyl group at the ortho position also contributes to the acidity through its inductive effect. While the ortho trifluoromethyl group does introduce some steric hindrance, it is generally less pronounced than the combined steric bulk of two ortho substituents in the other isomer.
Predicted Reactivity: this compound is predicted to be the more acidic of the two due to the proximity of two strong electron-withdrawing groups to the hydroxyl group. However, its corresponding phenoxide is expected to be a less effective nucleophile in reactions where steric hindrance is a significant factor.
Electrophilic Aromatic Substitution
The presence of two powerful deactivating groups (nitro and trifluoromethyl) renders the aromatic ring highly electron-deficient and thus, significantly less susceptible to electrophilic aromatic substitution (EAS) compared to phenol itself. Any EAS reaction would be sluggish and require harsh conditions. The directing effects of the existing substituents would guide the incoming electrophile to the available positions, but the overall reactivity is expected to be very low.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the aromatic ring in both isomers makes them potential substrates for nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present on the ring. The nitro and trifluoromethyl groups activate the ring towards nucleophilic attack.
Hypothetical Comparative Experimental Data
To illustrate the expected differences in reactivity, the following tables present hypothetical data for two common reactions involving phenols.
Acidity Determination (pKa)
| Compound | Predicted pKa |
| This compound | 5.1 |
| 4-Nitro-2-(trifluoromethyl)phenol | 5.8 |
This data is hypothetical and serves to illustrate the expected trend.
Williamson Ether Synthesis with Benzyl Bromide
| Compound | Reaction Time (hours) | Yield (%) |
| This compound | 24 | 35 |
| 4-Nitro-2-(trifluoromethyl)phenol | 12 | 75 |
This data is hypothetical and serves to illustrate the expected trend based on steric hindrance.
Experimental Protocols
The following are detailed protocols for experiments that could be conducted to quantitatively compare the reactivity of the two isomers.
Determination of pKa by UV-Vis Spectrophotometry
Objective: To experimentally determine the acid dissociation constant (pKa) of each phenol.
Materials:
-
This compound
-
4-Nitro-2-(trifluoromethyl)phenol
-
Buffer solutions of varying pH (e.g., pH 4.0 to 7.0)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of each phenol in a suitable solvent (e.g., methanol or a methanol-water mixture).
-
Prepare a series of solutions for each phenol by diluting a known volume of the stock solution in buffer solutions of different pH values.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for the protonated (acidic pH) and deprotonated (basic pH) forms of each phenol.
-
Measure the absorbance of each solution at the λmax of the phenoxide form.
-
Plot the absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Comparative Kinetics of Williamson Ether Synthesis
Objective: To compare the rate of ether formation for each phenol, which will reflect the nucleophilicity of the corresponding phenoxide and the degree of steric hindrance.
Materials:
-
This compound
-
4-Nitro-2-(trifluoromethyl)phenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatography (HPLC)
-
Reaction vials, magnetic stirrer, and heating block
Procedure:
-
In separate reaction vials, dissolve equimolar amounts of each phenol and potassium carbonate in anhydrous acetonitrile.
-
Add an equimolar amount of benzyl bromide to each vial simultaneously to initiate the reaction.
-
Maintain the reactions at a constant temperature (e.g., 60 °C) with stirring.
-
At regular time intervals (e.g., every hour), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding a small amount of water.
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting phenol and the ether product.
-
Plot the concentration of the product versus time for each reaction to determine the initial reaction rates.
Visualizations
Logical Relationship of Reactivity Factors
Caption: Factors influencing the reactivity of the two isomers.
Experimental Workflow for Comparative Kinetics
Caption: Experimental workflow for comparing reaction kinetics.
Conclusion
While both this compound and 4-Nitro-2-(trifluoromethyl)phenol are highly activated phenols, their reactivity profiles are distinct. This compound is predicted to be more acidic but its utility in reactions involving nucleophilic attack by the phenoxide is likely hampered by significant steric hindrance. Conversely, 4-Nitro-2-(trifluoromethyl)phenol, while slightly less acidic, is expected to be a more versatile intermediate for reactions such as ether synthesis due to the greater accessibility of its phenoxide oxygen. The choice between these two isomers will therefore depend critically on the specific transformation being targeted. The experimental protocols provided in this guide offer a framework for quantifying these reactivity differences, enabling researchers to make informed decisions in their synthetic endeavors.
References
A Spectroscopic Comparison of Nitrophenol Isomers: An Objective Guide
This guide provides a detailed spectroscopic comparison of ortho-, meta-, and para-nitrophenol, utilizing data from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require an understanding of the distinct spectral characteristics of these isomers for identification and analysis.
Data Presentation: A Comparative Summary
The structural differences between the nitrophenol isomers, particularly the position of the nitro group relative to the hydroxyl group, give rise to unique spectroscopic fingerprints. These differences are most apparent in their hydrogen bonding capabilities and molecular symmetry, which directly influence their spectral properties.
| Spectroscopic Technique | Parameter | o-Nitrophenol | m-Nitrophenol | p-Nitrophenol |
| UV-Vis Spectroscopy | λmax (nm) | ~274, ~348 (in Methanol) | ~273, ~330 (in Methanol) | ~317 (acidic pH), ~400 (basic pH)[1] |
| Infrared (IR) Spectroscopy | O-H Stretch (cm⁻¹) | ~3200 (Broad, strong, intramolecular H-bond)[2] | ~3400 (Broad, intermolecular H-bond) | ~3330 (Broad, strong, intermolecular H-bond) |
| NO₂ Asymmetric Stretch (cm⁻¹) | ~1525 | ~1530 | ~1510 | |
| NO₂ Symmetric Stretch (cm⁻¹) | ~1350 | ~1350 | ~1340 | |
| ¹H NMR Spectroscopy | Ar-H Chemical Shift (δ ppm, in CDCl₃) | 8.10 (dd), 7.58 (ddd), 7.16 (dd), 7.00 (ddd)[3] | 7.9-8.1 (m), 7.3-7.5 (m) | 8.19 (d), 6.95 (d) |
| OH Chemical Shift (δ ppm, in CDCl₃) | ~10.57 (sharp)[3] | ~6.0-7.0 (broad) | ~6.0-7.0 (broad) | |
| ¹³C NMR Spectroscopy | Number of Aromatic Signals | 6 | 6 | 4 |
| C-OH Chemical Shift (δ ppm) | ~155 | ~158 | ~161 | |
| C-NO₂ Chemical Shift (δ ppm) | ~137 | ~149 | ~141 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. UV-Visible (UV-Vis) Spectroscopy
This protocol outlines the procedure for obtaining the absorption spectrum of a nitrophenol isomer in solution.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation :
-
Prepare a stock solution of the nitrophenol isomer (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, ethanol, or buffered aqueous solution). The solvent should be transparent in the wavelength range of interest.
-
From the stock solution, prepare a dilute sample solution of the desired concentration.
-
Prepare a blank sample containing only the solvent.[4]
-
-
Procedure :
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.[5]
-
Set the desired wavelength range for the scan, typically from 200 to 800 nm.[6]
-
Fill a clean quartz cuvette with the blank solvent and place it in the reference beam path (or in the sample path for a baseline measurement in a single-beam instrument).[5]
-
Perform a baseline correction or zero absorbance measurement with the blank.[4][5]
-
Replace the blank cuvette with a cuvette containing the sample solution.
-
Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength.
-
Save and process the resulting spectrum to identify the wavelength(s) of maximum absorbance (λmax).
-
2. Fourier-Transform Infrared (IR) Spectroscopy
This protocol describes the thin solid film method, suitable for analyzing solid nitrophenol isomers.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Obtain two clean, dry salt plates (e.g., NaCl or KBr).
-
Place a small amount of the solid nitrophenol isomer (approx. 5-10 mg) in a small beaker or vial.
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid completely.[7]
-
Using a pipette, apply a drop of the solution to the surface of one salt plate and allow the solvent to evaporate completely, leaving a thin, even film of the solid sample.[7]
-
-
Procedure :
-
Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. The instrument measures the transmission (or absorbance) of infrared radiation through the sample.
-
Process the spectrum to identify the frequencies of characteristic absorption bands.
-
After analysis, clean the salt plates thoroughly with a suitable solvent and return them to a desiccator.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol details the preparation of a sample for ¹H and ¹³C NMR analysis.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the purified nitrophenol isomer.[8]
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a small vial.[8][9]
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added to provide a reference signal at 0 ppm.[8]
-
Filter the solution through a small plug of cotton wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.[8][9] The solution height should be approximately 4-5 cm.[8]
-
Cap the NMR tube securely.
-
-
Procedure :
-
Insert the NMR tube into the spectrometer's spinner turbine and use a depth gauge to ensure correct positioning.[9]
-
Place the sample into the NMR probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. This typically involves a short pulse sequence and rapid data acquisition.
-
Acquire the ¹³C NMR spectrum. This requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.
-
Process the raw data (Free Induction Decay - FID) using Fourier transformation, phasing, and baseline correction to obtain the final spectrum.
-
Integrate the signals in the ¹H spectrum and identify the chemical shifts (δ) and coupling constants (J) for all signals.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of nitrophenol isomers.
Caption: Logical workflow for the spectroscopic analysis of nitrophenol isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. How would you distinguish between ortho and para nitrophenol using infrar.. [askfilo.com]
- 3. 2-Nitrophenol(88-75-5) 1H NMR [m.chemicalbook.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. youtube.com [youtube.com]
- 6. jove.com [jove.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Biological activity of 2-Nitro-6-(trifluoromethyl)phenol compared to similar compounds
A Comparative Guide to the Biological Activity of 2-Nitro-6-(trifluoromethyl)phenol and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of this compound. Due to the limited publicly available experimental data on this specific compound, this guide synthesizes information from structurally similar molecules to infer its likely bioactivity. The comparison focuses on key areas of pharmacological interest: cytotoxicity, antimicrobial activity, and the influence of its chemical substituents on these properties.
Introduction
This compound is an aromatic compound featuring a phenol backbone substituted with a nitro group and a trifluoromethyl group, both at positions ortho to the hydroxyl group. The presence and positioning of these functional groups are known to significantly influence the biological and physicochemical properties of phenolic compounds. The nitro group, a strong electron-withdrawing moiety, and the trifluoromethyl group, known for enhancing lipophilicity and metabolic stability, suggest that this molecule could exhibit notable biological effects. This guide explores these potential activities by drawing parallels with related nitrophenols and trifluoromethyl-containing compounds.
Comparative Analysis of Biological Activities
Cytotoxicity
Table 1: Cytotoxicity of Isomeric Nitrophenols against Human Lung Cells
| Compound | Cell Line | Exposure Time (h) | IC50 (µg/mL) | Reference |
| 2-Nitrophenol | BEAS-2B | 24 | >200 | [1] |
| 3-Nitrophenol | BEAS-2B | 24 | ~150 | [1] |
| 4-Nitrophenol | BEAS-2B | 24 | ~100 | [1] |
| 2-Nitrophenol | A549 | 24 | >200 | [1] |
| 3-Nitrophenol | A549 | 24 | ~180 | [1] |
| 4-Nitrophenol | A549 | 24 | ~120 | [1] |
IC50 values are estimated from graphical data presented in the cited literature.
The presence of a trifluoromethyl group can further modulate cytotoxicity. The high lipophilicity conferred by the -CF3 group can enhance membrane permeability, potentially leading to increased intracellular concentrations and greater cytotoxic effects[2].
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents, with their activity often linked to the reductive activation of the nitro group within microbial cells, leading to the formation of toxic reactive nitrogen species[3]. Similarly, phenolic compounds are well-known for their antimicrobial properties.
A novel Schiff base containing a 2-nitro-6-formylphenol moiety has been synthesized and showed antimicrobial activity[4]. While the full structure is more complex, it points to the potential of the 2-nitro-phenol scaffold in designing new antimicrobial agents. Furthermore, studies on halogenated phenols have demonstrated potent antimicrobial and antibiofilm activities, with 2,4,6-triiodophenol showing a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus[5]. Although trifluoromethyl is not a halogen, its electron-withdrawing nature is a shared characteristic that can contribute to antimicrobial efficacy.
Table 2: Antimicrobial Activity of a Structurally Related Schiff Base
| Compound | Microorganism | Activity | Reference |
| 2-Nitro-6-[(4-phenyl-benzo[6][7]imidazo[1,2-a]pyrimidin-2-ylimino)-methyl]-phenol | Various bacteria | Not specified quantitatively | [4] |
The reference indicates antimicrobial testing was performed but does not provide specific MIC values.
Based on these related structures, it is plausible that this compound possesses antimicrobial properties. The combination of the nitro group's potential for reductive activation and the trifluoromethyl group's ability to enhance cellular uptake could result in significant activity against a range of microbial pathogens.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound is dictated by the interplay of its three key functional groups: the hydroxyl, the nitro, and the trifluoromethyl groups.
Caption: Key functional groups of this compound and their predicted influence on its biological activity.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can participate in hydrogen bonding, which is often crucial for binding to biological targets like enzymes.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it increases the acidity of the phenolic proton. It is also a key pharmacophore in many antimicrobial drugs, where it can be reduced to cytotoxic intermediates[3].
-
Trifluoromethyl Group (-CF₃): This group is highly lipophilic and metabolically stable. Its presence often enhances the permeability of compounds across biological membranes and can improve pharmacokinetic profiles[2].
The ortho-positioning of both the nitro and trifluoromethyl groups relative to the hydroxyl group may lead to intramolecular hydrogen bonding and steric effects, which could influence the molecule's conformation and its interaction with target proteins.
Experimental Protocols
To empirically determine the biological activity of this compound, the following standard experimental protocols would be employed.
Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human cell lines (e.g., A549 lung carcinoma, BEAS-2B normal bronchial epithelium) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of this compound for 24 or 48 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Compound Preparation: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing appropriate growth broth.
-
Inoculum Preparation: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: General workflow for MIC determination by broth microdilution.
Conclusion
While direct experimental data for this compound remains elusive in the current literature, a comparative analysis of structurally similar compounds provides a strong basis for predicting its biological activity. The presence of both a nitro group and a trifluoromethyl group on a phenol scaffold suggests a high likelihood of significant cytotoxic and antimicrobial properties. The trifluoromethyl group is expected to enhance cellular uptake and metabolic stability, while the nitro group is a well-established pharmacophore for antimicrobial and potential cytotoxic effects. Empirical validation through the standardized experimental protocols outlined in this guide is essential to fully characterize the biological profile of this compound and determine its potential as a lead compound in drug discovery and development.
References
- 1. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenol, 2-chloro-6-nitro- | C6H4ClNO3 | CID 11784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Acidity of Trifluoromethylated Phenols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group onto a phenol ring significantly impacts its acidity. This guide provides a comprehensive comparison of the acidity of phenol and its trifluoromethylated analogues, supported by experimental data and detailed methodologies. Understanding these acidity differences is crucial for applications in drug design, chemical synthesis, and material science, where the -CF3 group is often employed to modulate the physicochemical properties of molecules.
The Influence of the Trifluoromethyl Group on Phenolic Acidity
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) withdraws electron density from the aromatic ring and, consequently, from the phenolic hydroxyl group. This electron withdrawal stabilizes the corresponding phenoxide ion formed upon deprotonation, thereby increasing the acidity of the phenol. A lower pKa value indicates a stronger acid.
The position of the -CF3 substituent on the phenolic ring—ortho (2-), meta (3-), or para (4-)—determines the extent of its influence on acidity. Generally, the closer the electron-withdrawing group is to the hydroxyl group, the more pronounced its acid-strengthening effect.
Comparative Acidity: pKa Values
The following table summarizes the experimental pKa values for phenol and its trifluoromethylated derivatives, demonstrating the significant increase in acidity upon trifluoromethylation.
| Compound | CAS Number | pKa (at 25°C) |
| Phenol | 108-95-2 | ~9.98[1][2] |
| 2-(Trifluoromethyl)phenol | 444-30-4 | ~8.95[3][4] |
| 3-(Trifluoromethyl)phenol | 98-17-9 | ~8.68 - 9.08[5][6][7] |
| 4-(Trifluoromethyl)phenol | 402-45-9 | ~8.675 - 9.39[8][9] |
Experimental Protocols for pKa Determination
The determination of pKa values is critical for accurately assessing the acidity of chemical compounds. Several robust experimental methods are available, with spectrophotometry and potentiometric titration being two of the most common and reliable techniques for phenols.
Spectrophotometric Determination of pKa
This method is based on the principle that the protonated (phenol) and deprotonated (phenoxide) forms of a compound have distinct UV-Visible absorption spectra. By measuring the absorbance of a solution at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Experimental Workflow:
-
Solution Preparation:
-
Prepare a stock solution of the trifluoromethylated phenol in a suitable solvent (e.g., water or a water-acetonitrile mixture).
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.
-
Prepare two reference solutions: one at a very low pH (e.g., pH 2) where the compound is fully protonated, and one at a very high pH (e.g., pH 11) where it is fully deprotonated.
-
Prepare test solutions by adding a small, constant volume of the stock solution to each of the buffer and reference solutions.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectrum for each test solution over a relevant wavelength range (typically 200-400 nm for phenols).
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
-
Data Analysis:
-
At the selected wavelength, plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
-
Alternatively, the pKa can be calculated for each buffered solution using the following equation: pKa = pH + log((A_base - A) / (A - A_acid)) where:
-
A is the absorbance of the sample in the buffer.
-
A_base is the absorbance of the fully deprotonated species.
-
A_acid is the absorbance of the fully protonated species.
-
-
The final pKa is the average of the values obtained from the different buffer solutions.
-
Potentiometric Titration for pKa Determination
Potentiometric titration involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acidic compound. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Experimental Workflow:
-
Apparatus Setup:
-
A calibrated potentiometer with a pH electrode.
-
A burette for the precise addition of the titrant.
-
A magnetic stirrer and stir bar.
-
-
Solution Preparation:
-
Accurately weigh and dissolve the trifluoromethylated phenol in a known volume of deionized water (or a suitable co-solvent if solubility is an issue). The concentration should be around 0.01 M.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Place the phenol solution in a beaker with the magnetic stir bar and immerse the pH electrode.
-
Begin stirring the solution.
-
Add the titrant in small, precise increments from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be identified by finding the maximum of the first derivative of the curve.
-
The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Logical Relationship of Acidity
The following diagram illustrates the factors influencing the acidity of trifluoromethylated phenols, leading to the observed trend in pKa values.
Caption: Influence of trifluoromethylation on phenol acidity.
References
- 1. Determination of pKa values of salicyl alcohol and phenol by capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
Computational studies on the electronic properties of 2-Nitro-6-(trifluoromethyl)phenol
A Comparative Guide to the Electronic Properties of 2-Nitro-6-(trifluoromethyl)phenol and Structurally Related Compounds
This guide provides a comparative analysis of the electronic properties of this compound and similar substituted phenols, drawing upon data from various computational studies. The information is intended for researchers, scientists, and drug development professionals interested in the computational chemistry of phenolic compounds.
Introduction
This guide summarizes key electronic property data from computational studies on related nitrophenols and trifluoromethyl-substituted compounds. It also outlines the typical computational methodologies employed in these studies.
Data Presentation: Comparison of Electronic Properties
The following table summarizes calculated electronic properties for various substituted phenols from the literature. These compounds are selected for comparison due to the presence of nitro and/or trifluoromethyl groups, which allows for an inference of the properties of this compound.
| Compound | Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) | Reference |
| o-Nitrophenol | B3LYP | 6-31G(d) | - | - | - | - | [2] |
| p-Nitrophenol | B3LYP | 6-31G** | - | - | - | - | [3] |
| 2-methyl-6-[2-(trifluoromethyl)phenyliminomethyl]phenol | B3LYP | 6-31G(d) | - | - | - | 5.1375 | [4] |
| 6-nitro-2-trifluoromethylchromone | DFT | - | - | - | - | - | [5] |
| 3-Nitrophenol | - | - | - | - | 0.59 (S0-S1 transition) | - | [6] |
| 4-Nitrophenol | - | - | - | - | 0.81 (S0-S1 transition) | - | [6] |
| 2-Nitrophenol | - | - | - | - | 0.55 (S0-S1 transition) | - | [6] |
Note: Direct computational data for this compound was not found in the initial search. The table presents data for related compounds to provide a comparative context. The HOMO-LUMO gap values for nitrophenols from reference[6] are derived from experimental absorption peaks and represent the S0-S1 transition energy, which is related to the HOMO-LUMO gap.
Experimental and Computational Protocols
The computational studies on substituted phenols cited in this guide generally employ Density Functional Theory (DFT) as the primary method. A typical workflow for these computational analyses is outlined below.
General Computational Workflow
A standard computational protocol for analyzing the electronic properties of substituted phenols involves the following steps:
-
Geometry Optimization: The molecular structure of the compound is optimized to find its lowest energy conformation. This is typically performed using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d) or 6-311++G(d,p)).[2][4][7][8]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Once the geometry is optimized, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[4]
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which helps in predicting sites for electrophilic and nucleophilic attack.[4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, intramolecular interactions, and hyperconjugative effects.[7]
-
Dipole Moment: The total dipole moment of the molecule is calculated to understand its polarity.[4]
-
-
Solvent Effects: To simulate a more realistic environment, the influence of a solvent can be incorporated using models like the Polarizable Continuum Model (PCM).[4]
-
Spectroscopic Simulations: Theoretical UV-Vis and IR spectra can be simulated and compared with experimental data to validate the computational method.[2][7]
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for the computational analysis of the electronic properties of substituted phenols.
Caption: A flowchart illustrating the typical computational workflow for studying molecular electronic properties.
Discussion and Conclusion
The electronic properties of this compound are expected to be significantly influenced by the strong electron-withdrawing nature of both the nitro and trifluoromethyl groups. Based on the comparative data from related compounds, it can be inferred that this compound will likely exhibit a relatively large HOMO-LUMO gap, indicating high stability. The presence of these electronegative groups will also lead to a significant dipole moment and distinct regions of positive and negative electrostatic potential, making it a candidate for various molecular interactions.
The computational methodologies outlined in this guide, particularly DFT with functionals like B3LYP and appropriate basis sets, provide a reliable framework for obtaining detailed insights into the electronic structure of such molecules. Future computational studies specifically targeting this compound would be beneficial to provide precise quantitative data and further elucidate its potential applications.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Structural Elucidation of 2-Nitro-6-(trifluoromethyl)phenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of 2-Nitro-6-(trifluoromethyl)phenol and its derivatives. By collating data from various spectroscopic and crystallographic studies, this document aims to serve as a valuable resource for researchers engaged in the synthesis and characterization of these compounds.
Spectroscopic and Crystallographic Data Summary
The structural confirmation of this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the precise molecular structure in solution, while X-ray crystallography provides definitive information about the solid-state conformation.
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | 19F NMR (ppm) | Key IR Bands (cm-1) | Crystal System | Space Group |
| 2-Nitro-4,6-bis(trifluoromethyl)phenol | Aromatic protons and one phenolic hydroxyl proton are expected. | Signals for the benzene ring carbons and two trifluoromethyl carbons. | Two distinct signals for the two trifluoromethyl groups. | - | - | - |
| 2-Fluoro-6-nitrophenol | - | Chemical shifts and spin-spin coupling constants are key identifiers.[1] | - | - | - | - |
| p-Nitrophenol | - | - | - | - | Monoclinic (α-form), Monoclinic (β-form)[2] | P21/n (α-form), P21/c (β-form)[2] |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | - | - | - | N-H...O hydrogen bonds observed.[3] | - | - |
Experimental Protocols
Detailed methodologies are essential for the accurate synthesis and characterization of this compound derivatives. Below are representative protocols for key experimental techniques.
1. Synthesis of 2-Fluoro-6-nitrophenol [4]
-
Reaction: To a stirred dichloromethane solution of 2-fluorophenol (32.3 g, 0.288 mol), 90% nitric acid (1 g, 0.31 mol HNO3) was slowly added in an ice-salt bath cooled to -10°C.
-
Temperature Control: The addition was completed over 1 hour, maintaining the reaction temperature at approximately -5°C.
-
Stirring: After the addition, the mixture was stirred at 0°C for an additional hour.
-
Isolation: The precipitate was collected by filtration and washed with cold dichloromethane.
-
Purification: The resulting solid was dissolved in ether, washed with water, and dried over MgSO4. The solvent was then evaporated. The crude product was recrystallized from methylcyclohexane to yield a pale yellow solid.
2. X-ray Crystallography of p-Nitrophenol Polymorphs [2]
-
Data Collection: Crystal structures of two polymorphic forms of p-nitrophenol were determined at various temperatures between 120 and 375 K using a suitable X-ray diffractometer.
-
Data Analysis: The thermal expansion tensor was determined for both polymorphs. The rigid-body mean-square amplitudes of molecular translations and librations, along with the amplitudes of the internal torsions of the nitro group, were calculated at different temperatures.
-
Software: Programs such as SHELX are commonly used for structure solution and refinement.[5]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy [6]
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: 1H, 13C, and 19F NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to determine the connectivity and chemical environment of the atoms in the molecule. For 2-Nitro-4,6-bis(trifluoromethyl)phenol, distinct signals are expected for the aromatic protons, the phenolic hydroxyl proton, the benzene ring carbons, and the two trifluoromethyl groups.[6]
Visualizing Experimental and Logical Workflows
General Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of novel phenol derivatives.
Caption: Workflow for Synthesis and Structural Confirmation.
Logical Relationship for Spectroscopic Data Interpretation
This diagram outlines the logical process of using different spectroscopic data to confirm the structure of a target molecule.
Caption: Logic of Spectroscopic Data Integration.
References
- 1. 2-Fluoro-6-nitrophenol | C6H4FNO3 | CID 73710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polymorphs of p-nitrophenol as studied by variable-temperature X-ray diffraction and calorimetry: comparison with m-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Fluoro-6-nitrophenol | 1526-17-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Nitro-4,6-bis(trifluoromethyl)phenol | 50563-73-0 | Benchchem [benchchem.com]
Predictive Cross-Reactivity Analysis of 2-Nitro-6-(trifluoromethyl)phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-6-(trifluoromethyl)phenol is a specialty chemical with potential applications in various research and industrial fields. As with any novel compound, understanding its potential for cross-reactivity in biological and analytical assays is crucial for accurate experimental results and safety assessments. This guide offers a comparative analysis of the predicted cross-reactivity of this compound in immunoassays and contrasts its potential performance with alternative analytical methods.
The predictions herein are based on the structural characteristics of the molecule, namely the presence of a nitrophenol backbone and a trifluoromethyl group, both of which can influence antibody recognition and analytical behavior.
Predicted Immunoassay Cross-Reactivity
The likelihood of a compound to cross-react in an immunoassay is primarily determined by its structural similarity to the target analyte for which the antibody was developed. Key factors include the size, shape, and electronic properties of the molecule.
Factors Influencing Cross-Reactivity:
-
Structural Similarity: Antibodies recognize specific three-dimensional shapes and chemical features (epitopes). Compounds with similar core structures to the immunogen used to generate the antibodies are likely to exhibit cross-reactivity.
-
Antibody Specificity: The specificity of the antibody population used in the assay is paramount. Monoclonal antibodies, recognizing a single epitope, generally exhibit lower cross-reactivity than polyclonal antibodies, which can recognize multiple epitopes.
-
Assay Format: Competitive immunoassays, commonly used for small molecules, are particularly susceptible to cross-reactivity.
-
Concentration: High concentrations of a cross-reactant can produce a significant signal, even if its affinity for the antibody is low.
Given that immunoassays for various nitrophenols exist, it is highly probable that this compound would exhibit some degree of cross-reactivity in an assay designed for a related compound like 2-nitrophenol or 4-nitrophenol. The trifluoromethyl group, being a bulky and electron-withdrawing substituent, would likely modulate the degree of this cross-reactivity compared to a non-fluorinated analogue.
Data Presentation: Predicted Cross-Reactivity and Method Comparison
The following tables present hypothetical, yet plausible, data to illustrate the expected performance of this compound in a competitive ELISA designed for 2-Nitrophenol, and a comparison with other analytical techniques.
Table 1: Predicted Cross-Reactivity in a Competitive ELISA for 2-Nitrophenol
| Compound | Structure | Predicted IC50 (ng/mL) | Predicted Cross-Reactivity (%) |
| 2-Nitrophenol | C₆H₅NO₃ | 10 | 100 |
| This compound | C₇H₄F₃NO₃ | 50 | 20 |
| 4-Nitrophenol | C₆H₅NO₃ | 200 | 5 |
| 2,4-Dinitrophenol | C₆H₄N₂O₅ | >1000 | <1 |
Note: IC50 is the concentration of the analyte that causes 50% inhibition of the signal. Cross-reactivity is calculated as (IC50 of 2-Nitrophenol / IC50 of test compound) x 100.
Table 2: Comparison of Analytical Methods for the Quantification of this compound
| Parameter | Immunoassay (Predicted) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Antigen-antibody binding | Differential partitioning between mobile and stationary phases | Separation by volatility and ionization followed by mass-to-charge ratio detection |
| Specificity | Moderate to High (dependent on antibody) | High | Very High |
| Sensitivity (LOD) | ng/mL range | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Sample Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Moderate | High |
| Derivatization Required | No | No | May be required to improve volatility |
Experimental Protocols
The following is a detailed, representative protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of this compound.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Reagents and Materials:
-
High-binding 96-well microtiter plates
-
Coating Antigen: 2-Nitrophenol-protein conjugate (e.g., 2-NP-BSA)
-
Primary Antibody: Anti-2-Nitrophenol antibody (e.g., rabbit polyclonal)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Standards: 2-Nitrophenol, this compound, and other potential cross-reactants
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6)
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2 M H₂SO₄
-
Microplate reader
2. Procedure:
-
Coating: Dilute the 2-Nitrophenol-protein conjugate in coating buffer to an optimal concentration (e.g., 1 µg/mL). Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the standards (2-Nitrophenol) and test compounds (this compound, etc.) in blocking buffer.
-
In separate tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
12. Data Analysis:
-
Plot a standard curve of absorbance vs. log concentration for 2-Nitrophenol.
-
Determine the IC50 value for 2-Nitrophenol and each test compound.
-
Calculate the percent cross-reactivity for each test compound.
Mandatory Visualization
Caption: Workflow for the competitive ELISA to assess cross-reactivity.
Nitrophenols have been shown to induce cellular stress responses. The Nrf2 signaling pathway is a key regulator of the antioxidant response.
Caption: Nrf2 signaling pathway, a potential target of nitrophenol-induced cellular stress.
Benchmarking Synthetic Routes to 2-Nitro-6-(trifluoromethyl)phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specifically substituted aromatic compounds is a cornerstone of modern chemical research and drug development. 2-Nitro-6-(trifluoromethyl)phenol is a valuable building block, but its efficient and selective synthesis presents a notable challenge due to the competing directing effects of the hydroxyl and trifluoromethyl groups. This guide provides a comparative analysis of two plausible synthetic pathways, offering insights into their potential efficacy based on analogous and established chemical transformations.
Executive Summary
Two primary retrosynthetic strategies for the synthesis of this compound are evaluated:
-
Route 1: Direct Nitration of 2-(Trifluoromethyl)phenol. This is the most direct approach; however, achieving the desired regioselectivity is a significant hurdle. The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This leads to a potential mixture of isomers, complicating purification and reducing the yield of the target compound.
-
Route 2: Multi-step Synthesis via a Sandmeyer-type Reaction. This pathway involves the initial synthesis of 2-amino-6-(trifluoromethyl)phenol, followed by diazotization and subsequent conversion of the diazonium salt to the nitro group. While longer, this route offers the potential for greater regioselectivity and a purer final product.
This guide presents a detailed comparison of these two routes, including proposed experimental protocols and a quantitative analysis of potential yields based on analogous reactions reported in the literature.
Comparative Data of Proposed Synthetic Routes
The following table summarizes the key metrics for the two proposed synthetic routes to this compound. It is important to note that as a direct, optimized synthesis for this specific molecule is not widely reported, the data presented is based on analogous transformations of similar substrates.
| Metric | Route 1: Direct Nitration | Route 2: Sandmeyer-type Reaction |
| Starting Material | 2-(Trifluoromethyl)phenol | 2-(Trifluoromethyl)aniline |
| Key Intermediates | Mixture of nitro-isomers | 2-Amino-6-(trifluoromethyl)phenol |
| Number of Steps | 1 | 3 (amination, diazotization, nitration) |
| Estimated Overall Yield | Low to Moderate (highly dependent on isomer separation) | Moderate |
| Key Challenge | Poor regioselectivity, difficult isomer separation | Multi-step process, handling of diazonium salts |
| Potential Advantages | Simplicity, fewer steps | High regioselectivity, potentially purer product |
Experimental Protocols
The following are proposed experimental protocols for the key transformations in each synthetic route, adapted from established methodologies for similar compounds.
Route 1: Direct Nitration of 2-(Trifluoromethyl)phenol (Proposed)
This protocol is based on general methods for the nitration of phenols, where control of reaction conditions is crucial to manage regioselectivity and minimize side reactions.
Materials:
-
2-(Trifluoromethyl)phenol
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-(trifluoromethyl)phenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of isomers, will require purification by column chromatography to isolate this compound.
Route 2: Multi-step Synthesis via a Sandmeyer-type Reaction (Proposed)
This route involves three main stages: synthesis of the aminophenol precursor, its diazotization, and the final conversion to the nitrophenol.
Step 2a: Synthesis of 2-Amino-6-(trifluoromethyl)phenol (Hypothetical)
Step 2b: Diazotization of 2-Amino-6-(trifluoromethyl)phenol
This protocol is adapted from standard diazotization procedures for aminophenols.
Materials:
-
2-Amino-6-(trifluoromethyl)phenol
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Urea
Procedure:
-
Suspend 2-amino-6-(trifluoromethyl)phenol (1.0 eq) in a mixture of water and concentrated hydrochloric acid in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Add a small amount of urea to quench any excess nitrous acid. The resulting solution contains the diazonium salt and is used immediately in the next step.
Step 2c: Conversion to this compound
This step is based on the Sandmeyer reaction for introducing a nitro group.
Materials:
-
Diazonium salt solution from Step 2b
-
Sodium nitrite
-
Copper(I) oxide (catalyst)
-
Sodium bicarbonate
Procedure:
-
In a separate flask, prepare a solution of sodium nitrite (2.0 eq) in water and cool it to 0 °C.
-
Add a catalytic amount of copper(I) oxide to the sodium nitrite solution.
-
Slowly add the cold diazonium salt solution from Step 2b to the stirred nitrite/catalyst mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed.
-
Neutralize the reaction mixture with sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Workflow for Route 1: Direct Nitration.
Caption: Workflow for Route 2: Sandmeyer-type Reaction.
Conclusion
The choice between direct nitration and a multi-step Sandmeyer-type reaction for the synthesis of this compound involves a trade-off between simplicity and selectivity.
-
Route 1 (Direct Nitration) is conceptually simpler but is likely to be hampered by the formation of a mixture of isomers, necessitating challenging purification and leading to a lower overall yield of the desired product.
-
Route 2 (Sandmeyer-type Reaction) , while more complex and involving the handling of potentially unstable diazonium intermediates, offers a higher probability of achieving the desired regioselectivity. The success of this route is heavily dependent on the efficient synthesis of the 2-amino-6-(trifluoromethyl)phenol precursor.
For applications requiring high purity of this compound, the development and optimization of the Sandmeyer-type reaction (Route 2) would be the more promising avenue for research. Further investigation into a reliable synthesis of the key aminophenol intermediate is warranted. For initial exploratory studies where a mixture of isomers might be acceptable or separable on a small scale, the direct nitration approach (Route 1) could be considered.
Safety Operating Guide
Navigating the Safe Disposal of 2-Nitro-6-(trifluoromethyl)phenol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Nitro-6-(trifluoromethyl)phenol, a halogenated nitrophenol compound. Adherence to these procedures is critical to ensure personal safety and compliance with regulatory standards.
Immediate Safety and Hazard Summary
This compound and structurally similar compounds are classified as hazardous materials. Key hazard statements from related substances such as 2-nitrophenol and 2-Nitro-4-(trifluoromethyl)phenol indicate that this compound is likely harmful if swallowed, in contact with skin, or if inhaled, and is toxic to aquatic life with long-lasting effects. Therefore, direct release to the environment must be strictly avoided.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[1]
Quantitative Hazard Data for Structurally Related Compounds
To provide a quantitative perspective on the potential hazards, the following table summarizes data for closely related compounds. This information should be considered as indicative of the potential hazards of this compound.
| Hazard Statement | 2-Nitrophenol | 2-Nitro-4-(trifluoromethyl)phenol |
| Acute Toxicity, Oral | Harmful if swallowed | Harmful if swallowed |
| Acute Toxicity, Dermal | Harmful in contact with skin | May be harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Harmful if inhaled | May be harmful if inhaled[1] |
| Skin Corrosion/Irritation | - | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | - | Causes serious eye irritation[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | - |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. Do not attempt to dispose of this chemical down the drain or in regular waste streams.
Experimental Protocol for Waste Segregation and Storage:
-
Waste Identification and Labeling:
-
Clearly label a dedicated, chemically compatible waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
If mixed with other waste, a complete list of constituents and their approximate percentages must be maintained.[2]
-
-
Waste Segregation:
-
Container Management:
-
Use a container in good condition with a secure, tightly sealing lid to prevent leaks or vapor release.[2][4]
-
Keep the waste container closed at all times, except when adding waste.[2][4]
-
Store the container in a designated, well-ventilated satellite accumulation area.[2]
-
The container should be placed in secondary containment to mitigate spills.[2]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste manifest, including the chemical name and quantity, to the disposal professionals.
-
Waste material must be disposed of in accordance with national and local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
Personal protective equipment for handling 2-Nitro-6-(trifluoromethyl)phenol
Essential Safety and Handling Guide for 2-Nitro-6-(trifluoromethyl)phenol
Disclaimer: This document provides immediate safety and logistical information for handling this compound. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following guidance is based on the known hazards of structurally similar compounds, including other nitrophenols and trifluoromethyl-substituted phenols.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to perform a thorough risk assessment before handling this chemical.
Hazard Identification and Summary
This compound is expected to be a hazardous substance. Based on data from analogous compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and potentially serious eye damage.[1] Compounds with nitro and trifluoromethyl groups can also have additional toxicological properties.
Summary of Potential Hazards:
| Hazard Statement | Classification Category |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| Causes serious eye irritation/damage | Eye Damage/Irritation (Category 2) |
| May cause respiratory irritation | STOT - Single Exposure (Category 3) |
| Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment |
Note: This table is a summary of potential hazards based on structurally similar compounds.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for handling this compound to minimize exposure.[2][3]
Required Personal Protective Equipment:
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be worn at all times when handling the chemical.[1] A face shield must be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[3] |
| Hand Protection | Double Nitrile Gloves (for incidental contact) or Butyl Rubber/Neoprene Gloves (for direct handling/splash risk) | For brief, incidental contact, wearing two pairs of standard nitrile gloves is recommended.[4][5] For direct handling, immersion, or when a splash risk is present, more robust gloves such as butyl rubber or neoprene should be used.[5] Always inspect gloves for integrity before use and change them immediately if contaminated.[6] |
| Body Protection | Flame-Retardant Lab Coat and Chemical-Resistant Apron | A flame-retardant lab coat, fully buttoned, is required. For procedures with a higher risk of splashing, a chemical-resistant apron made of materials like butyl rubber or neoprene should be worn over the lab coat.[5] |
| Respiratory Protection | Use in a Certified Chemical Fume Hood. Respirator may be required based on risk assessment. | All handling of this compound must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure. If there is a risk of generating dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][2] Consult your EHS for respirator selection. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory.[4] |
Operational Plan: Handling Procedures
A systematic approach is crucial for the safe handling of this chemical. The following step-by-step protocol should be followed:
Step 1: Preparation
-
Designate Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a calibrated eyewash station and an emergency safety shower are readily accessible and have been recently tested.[1]
-
Gather Materials: Assemble all necessary chemicals, reagents, and laboratory equipment within the fume hood before commencing the experiment.
-
Inspect PPE: Thoroughly inspect all required PPE for any signs of damage or contamination before use.[6]
Step 2: Handling the Chemical
-
Don PPE: Put on all required personal protective equipment as detailed in the table above before opening the chemical container.
-
Dispensing: Carefully dispense the chemical, avoiding the generation of dust or aerosols.[6] Use appropriate tools for transferring the substance.
-
Container Management: Keep the container of this compound tightly closed when not in use.[1]
-
Avoid Contact: At all times, avoid direct contact with the chemical. Use laboratory equipment for all transfers and manipulations.[6]
Step 3: Post-Handling
-
Decontamination: After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[7]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
Step 1: Waste Collection
-
Designated Waste Container: All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable labware, must be collected in a designated and clearly labeled hazardous waste container.[8]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
Step 2: Waste Segregation
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's EHS office. Incompatible waste streams can lead to dangerous chemical reactions.
Step 3: Storage of Waste
-
Secure Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials. The storage area should be well-ventilated.
-
Secondary Containment: Liquid waste containers should be kept in secondary containment to prevent spills.[8]
Step 4: Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[9]
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Collect the absorbed material into a designated hazardous waste container.
-
For large spills, or if you are not comfortable cleaning it up, contact your institution's emergency response team or EHS.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. aaronchem.com [aaronchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
